5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Description
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Properties
IUPAC Name |
5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-1-2-6-7(3-5)13-8(10,11)12-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIROCHBZRSMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique structural features, combining a reactive chloromethyl group with a stable 2,2-difluorobenzodioxole moiety, make it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, tailored for professionals in research and development. While experimental data on some properties remain limited, this document consolidates available information from computational models, patent literature, and analogous compounds to serve as a foundational resource.
Physicochemical Properties
Table 1: Physicochemical Properties of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
| Property | Value | Source |
| IUPAC Name | 5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | PubChem[1] |
| CAS Number | 476473-97-9 | Guidechem[2], PubChem[1] |
| Molecular Formula | C₈H₅ClF₂O₂ | PubChem[1] |
| Molecular Weight | 206.57 g/mol | PubChem[1] |
| XLogP3 (Computed) | 3.1 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 18.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
Synthesis
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] Patent literature outlines a general synthetic pathway for its preparation.
Synthetic Pathway
The synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole can be achieved from the commercially available 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid. The general two-step process involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by chlorination.
Caption: General synthetic route to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Experimental Protocol (General)
While a detailed, publicly available experimental protocol with specific reagent quantities and reaction conditions is scarce, the following outlines the general procedures based on established chemical transformations.
Step 1: Reduction of 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid
The carboxylic acid starting material is reduced to (2,2-difluorobenzo[d][1][2]dioxol-5-yl)methanol. This transformation is typically achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is generally performed at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature. A standard aqueous workup is required to quench the excess reducing agent and isolate the alcohol product.
Step 2: Chlorination of (2,2-difluorobenzo[d][1][2]dioxol-5-yl)methanol
The resulting alcohol is then converted to the target compound, 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole. A common method for this chlorination is the use of thionyl chloride (SOCl₂), often in the presence of a small amount of a tertiary amine base like pyridine or triethylamine to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene. Purification of the final product is generally achieved through column chromatography or distillation.
Caption: A generalized experimental workflow for the synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Spectral Data
While full spectral data sets are not widely published, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.[4] The expected spectral features are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the chloromethyl group. The three aromatic protons on the benzodioxole ring will likely appear as complex multiplets in the aromatic region (δ 7.0-7.5 ppm). The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet further downfield than a typical methyl group, likely in the range of δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the chloromethyl group is expected in the range of δ 45-50 ppm. The aromatic carbons will appear between δ 110-150 ppm, and the quaternary carbon of the difluoromethylene group (-CF₂-) will be observed further downfield, likely above δ 120 ppm, and will exhibit coupling with the fluorine atoms.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 208 with an intensity of approximately one-third of the molecular ion peak is expected. Common fragmentation patterns would likely involve the loss of a chlorine atom (M-35) or the chloromethyl group (M-49).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic, -CH₂Cl): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1000-1300 cm⁻¹
-
C-F stretching: ~1000-1200 cm⁻¹ (strong)
-
C-Cl stretching: ~600-800 cm⁻¹
Reactivity and Stability
The reactivity of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is dominated by the chloromethyl group, which is a good electrophilic site susceptible to nucleophilic substitution reactions. This makes the compound a useful building block for introducing the 2,2-difluorobenzodioxole moiety into various molecules.
The 2,2-difluorobenzodioxole ring system is generally stable under a range of reaction conditions. It is important to store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Safety and Handling
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] It may cause serious eye irritation and is suspected of causing cancer.[5]
-
Precautions: Obtain special instructions before use.[5] Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area.[5] Wear protective gloves, protective clothing, and eye/face protection.[5] Avoid breathing mist, vapors, or spray.[5]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Applications in Research and Development
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] Its utility stems from the ability to introduce the 2,2-difluorobenzodioxole scaffold, which can impart desirable properties such as increased metabolic stability and altered lipophilicity to the final molecule. The benzodioxole ring system is a structural motif found in numerous biologically active compounds.[6][7]
Conclusion
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a valuable and versatile building block for chemical synthesis. This guide has summarized the available information on its physicochemical properties, synthesis, spectral characteristics, and handling. While there are gaps in the experimentally determined data, the provided information serves as a useful starting point for researchers and developers working with this compound. Further experimental studies are warranted to fully characterize its properties and expand its applications.
References
- 1. 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole | C8H5ClF2O2 | CID 21992809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. 476473-97-9|this compound|BLD Pharm [bldpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
CAS Number: 476473-97-9
This technical guide provides a comprehensive overview of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a halogenated heterocyclic compound. Its chemical structure combines a benzodioxole ring system with a chloromethyl group, making it a versatile building block in organic synthesis. The presence of the difluoromethylenedioxy group imparts unique electronic properties and can enhance the metabolic stability and bioavailability of target molecules.
A summary of its key computed and physical properties is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| IUPAC Name | 5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole |
| Appearance | White to light-yellow solid |
| Solubility | Soluble in common organic solvents |
| Storage | Store at room temperature |
Synthesis
The primary synthetic route to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole involves a two-step process starting from 2,2-difluorobenzo[d][2][3]dioxole-5-carboxylic acid. This process includes the reduction of the carboxylic acid to the corresponding alcohol, followed by chlorination.
Synthetic Pathway
Caption: Synthetic pathway for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Experimental Protocols
Step 1: Reduction of 2,2-difluorobenzo[d][2][3]dioxole-5-carboxylic acid
This step typically involves the use of a reducing agent to convert the carboxylic acid to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane complexes.
General Procedure:
-
The starting carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).
-
The reducing agent is added portion-wise at a controlled temperature (often 0 °C).
-
The reaction is stirred until completion, which is monitored by a suitable technique (e.g., thin-layer chromatography).
-
The reaction is quenched, and the product is extracted and purified.
Step 2: Chlorination of (2,2-difluoro-1,3-benzodioxol-5-yl)methanol
The resulting alcohol is then converted to the desired chloromethyl compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
General Procedure:
-
The alcohol from the previous step is dissolved in an appropriate solvent (e.g., dichloromethane, chloroform).
-
Thionyl chloride is added, often in the presence of a catalytic amount of a base like pyridine or dimethylformamide.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.
-
The solvent and excess reagent are removed under reduced pressure, and the crude product is purified, for example, by distillation or chromatography.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. While the actual spectra are proprietary to chemical suppliers, the expected spectral characteristics are described below. Several chemical suppliers, such as BLDpharm and ChemicalBook, indicate the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.[2][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the chloromethyl group. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The methylene protons of the -CH₂Cl group are expected to appear as a singlet further downfield (typically δ 4.5-5.0 ppm) due to the electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic carbons, the difluoromethylenedioxy carbon, and the chloromethyl carbon. The carbon of the CF₂ group will appear as a triplet due to coupling with the two fluorine atoms.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the chloromethyl group, C=C stretching of the aromatic ring, and strong C-F and C-O stretching vibrations associated with the difluoromethylenedioxy group.
Applications in Research and Drug Development
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole serves as a vital intermediate in the synthesis of a variety of biologically active molecules.[5] Its utility stems from the reactivity of the chloromethyl group, which can readily undergo nucleophilic substitution reactions to introduce the 2,2-difluorobenzo[d]dioxole moiety into a larger molecular scaffold.
This compound is particularly valuable in the development of:
-
Pharmaceuticals: It is a key building block for creating novel drug candidates. The difluoromethylenedioxy group can improve the pharmacokinetic properties of a drug, such as its metabolic stability and lipophilicity.
-
Agrochemicals: It is used in the synthesis of modern fungicides, insecticides, and herbicides. The unique structural features of the molecule can contribute to the efficacy and selectivity of the final agrochemical product.
Reaction Workflow
The primary utility of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in synthesis is as an electrophile in nucleophilic substitution reactions.
Caption: General reaction scheme for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Conclusion
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a valuable and versatile intermediate in organic synthesis. Its unique combination of a reactive chloromethyl group and a metabolically robust difluoromethylenedioxy moiety makes it an attractive building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Further development of detailed and scalable synthetic protocols will be crucial for its broader application in research and development.
References
- 1. 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole | C8H5ClF2O2 | CID 21992809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 476473-97-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, CasNo.476473-97-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. This compound(476473-97-9) 1H NMR [m.chemicalbook.com]
- 5. This compound [myskinrecipes.com]
Spectroscopic Profile of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. Due to the absence of publicly available experimental spectra, the data presented herein is predicted based on established spectroscopic principles and comparison with structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis by offering insights into the expected spectral characteristics of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. These predictions are derived from the analysis of similar benzodioxole derivatives and halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.30 - 7.10 | m | - | 3H | Ar-H |
| ~4.57 | s | - | 2H | -CH₂Cl |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.5 | C -O |
| ~145.0 | C -O |
| ~132.0 | Ar-C -CH₂Cl |
| ~122.0 | Ar-C H |
| ~119.0 (t) | C F₂ |
| ~110.0 | Ar-C H |
| ~109.0 | Ar-C H |
| ~45.0 | -C H₂Cl |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -50 to -80 | -CF₂- |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2960 - 2850 | Medium | -CH₂- stretch |
| ~1600 - 1450 | Strong | Aromatic C=C stretch |
| ~1250 - 1000 | Strong | C-O stretch (dioxole ring) |
| ~1100 - 1000 | Strong | C-F stretch |
| ~800 - 600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 206/208 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 171 | Medium | [M - Cl]⁺ |
| 157 | Medium | [M - CH₂Cl]⁺ |
| 127 | High | [M - CH₂Cl - 2F]⁺ or [M - CF₂O]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data. These are generalized protocols that can be adapted for the specific analysis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum should be recorded on a 500 MHz spectrometer.
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
The data is processed with a Fourier transform, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum should be recorded on the same spectrometer at a frequency of 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data processing is similar to ¹H NMR, with chemical shifts referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
The ¹⁹F NMR spectrum should be recorded on a spectrometer equipped with a fluorine probe, operating at a frequency of, for example, 470 MHz.
-
A standard single-pulse experiment is typically sufficient.
-
The spectral width should be set to cover the expected range for fluorinated organic compounds (e.g., +50 to -250 ppm).
-
Chemical shifts can be referenced to an external standard such as CFCl₃ (δ 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) of the FTIR spectrometer is clean. A background spectrum of the clean, empty crystal should be recorded.
-
Place a small amount of the solid 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
The IR spectrum should be recorded over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is typically sufficient.
-
Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.
-
Electron Ionization (EI) is a common method for this type of molecule. The electron energy is typically set to 70 eV.
-
-
Mass Analysis and Detection:
-
The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
The detector records the abundance of each ion at its respective m/z value.
-
The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Caption: Workflow for Spectroscopic Analysis.
Starting materials for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole, a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Synthetic Pathways and Starting Materials
The synthesis of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole can be achieved through a multi-step process commencing from readily available starting materials. The core of the synthesis involves the construction of the 2,2-difluorobenzo[d]dioxole ring system, followed by functional group manipulations at the 5-position to introduce the chloromethyl group.
A primary and efficient synthetic route begins with 3,4-dihydroxybenzaldehyde. This starting material undergoes a difluoromethylenation reaction to form 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde. Subsequent reduction of the aldehyde functionality yields (2,2-difluoro-1,3-benzodioxol-5-yl)methanol, which is then chlorinated to afford the final product.
An alternative pathway can commence from catechol, which is first converted to 2,2-difluoro-1,3-benzodioxole. This intermediate can then be formylated to introduce the aldehyde group at the 5-position, followed by the same reduction and chlorination sequence.
Below is a graphical representation of the primary synthetic pathway.
Caption: Primary synthetic pathway for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Experimental Protocols
The following sections provide detailed experimental procedures for each key transformation in the primary synthetic route.
Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde
The formation of the 2,2-difluorobenzodioxole ring from a catechol derivative is a crucial step. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with a source of difluorocarbene. A common reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which generates difluorocarbene upon heating.
Protocol:
-
In a suitable reaction vessel, 3,4-dihydroxybenzaldehyde and sodium chlorodifluoroacetate are suspended in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or diglyme.
-
The mixture is heated to a temperature sufficient to induce the decomposition of sodium chlorodifluoroacetate and the in-situ formation of difluorocarbene (typically 120-160 °C).
-
The reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 2,2-difluoro-1,3-benzodioxole-5-carbaldehyde.
Reduction of 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde
The reduction of the aldehyde to the corresponding primary alcohol is a standard transformation that can be accomplished with a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose.[1][2]
Protocol:
-
2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.[2]
-
The solution is cooled in an ice bath to 0-5 °C.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, the reaction mixture is stirred at room temperature for a period of time until the reaction is complete, as monitored by TLC.
-
The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (2,2-difluoro-1,3-benzodioxol-5-yl)methanol, which can often be used in the next step without further purification.
Synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
The final step is the conversion of the primary alcohol to the corresponding chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3] The use of thionyl chloride is a common and effective method.
Protocol:
-
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol is dissolved in an inert anhydrous solvent, such as dichloromethane (DCM) or diethyl ether, under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Thionyl chloride is added dropwise to the stirred solution. A small amount of a catalyst, such as a few drops of DMF, can be added to facilitate the reaction.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.
-
The reaction is carefully quenched by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the HCl generated.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole and its intermediates.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde | 3,4-Dihydroxybenzaldehyde | C₈H₄F₂O₃ | 186.11 |
| (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol | 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde | C₈H₆F₂O₃ | 188.13 |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol | C₈H₅ClF₂O₂ | 206.57[4] |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Reagents and Solvents | Temperature (°C) | Typical Yield (%) |
| Difluoromethylenation | ClCF₂CO₂Na, DMF | 120-160 | 60-80 |
| Aldehyde Reduction | NaBH₄, Methanol | 0 to RT | 90-98 |
| Alcohol Chlorination | SOCl₂, DCM | 0 to RT | 85-95 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole.
Caption: General laboratory workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to the Reaction Mechanism for the Formation of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility lies in the reactive chloromethyl group, which can be readily converted into other functional groups, and the unique electronic properties imparted by the difluorinated dioxole ring. This guide provides a comprehensive overview of the reaction mechanism for the formation of this important building block, including detailed experimental protocols, quantitative data, and mechanistic visualizations.
The synthesis of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole is a multi-step process that begins with the formation of the 2,2-difluorobenzo[d]dioxole core, followed by the introduction of the chloromethyl group at the 5-position of the aromatic ring. This guide will detail two plausible synthetic routes for the final chloromethylation step.
Part 1: Synthesis of the Precursor, 2,2-difluorobenzo[d]dioxole
The formation of the 2,2-difluorobenzo[d]dioxole ring system is a critical first stage. A common industrial method involves the dichlorination of 1,3-benzodioxole followed by a halogen exchange reaction.
Experimental Protocol: Two-Step Synthesis of 2,2-difluorobenzo[d]dioxole
Step 1: Preparation of 2,2-dichloro-1,3-benzodioxole
A mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and a radical initiator such as AIBN (0.05%) is heated to 85-95 °C.[2] Chlorine gas (2.05 moles) is then added over a period of 3 hours. The reaction mixture is stirred at the same temperature for an additional hour to ensure complete reaction. After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted chlorine and hydrogen chloride.[2] The crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is typically used directly in the next step without further purification.
Step 2: Fluorination of 2,2-dichloro-1,3-benzodioxole
The crude 2,2-dichloro-1,3-benzodioxole (2.0 moles) is continuously added to an autoclave containing hydrogen fluoride (4.0 moles) at a temperature of 0 °C over 2-3 hours.[2] After the addition is complete, the reaction mixture is stirred at 0 °C for one hour. The reaction mass is then heated and maintained at 110 °C for 1 hour. The pressure is gradually decreased from 8 to 4 kg/cm ². After cooling, the reaction mass is filtered, and the organic layer is separated, washed, and distilled to yield 2,2-difluoro-1,3-benzodioxole.[2]
Data Presentation: Synthesis of 2,2-difluorobenzo[d]dioxole
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Dichlorination | 1,3-benzodioxole, Chlorine | AIBN | Benzotrifluoride | 85-95 | 4 | 88 | 97 | [2] |
| 2. Fluorination | 2,2-dichloro-1,3-benzodioxole, Hydrogen Fluoride | - | - | 0, then 110 | 3-4 | 80 | 95 | [2] |
Experimental Workflow: Synthesis of 2,2-difluorobenzo[d]dioxole
Part 2: Formation of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
Two primary synthetic routes are considered for the introduction of the chloromethyl group onto the 2,2-difluorobenzo[d]dioxole scaffold.
Route 1: Direct Chloromethylation via Electrophilic Aromatic Substitution
This route involves the direct chloromethylation of 2,2-difluorobenzo[d]dioxole using a classic electrophilic aromatic substitution reaction, likely a variation of the Blanc-Quelet reaction.
Reaction Mechanism
The chloromethylation of 2,2-difluorobenzo[d]dioxole is an electrophilic aromatic substitution. The reaction proceeds by the generation of an electrophilic species from formaldehyde and hydrogen chloride, which is then attacked by the electron-rich aromatic ring of the benzodioxole. The dioxole ring is an activating group and directs the substitution to the ortho and para positions. Due to steric hindrance from the dioxole ring, the substitution occurs predominantly at the para-position (position 5).
The mechanism involves the following steps:
-
Formation of the Electrophile: Formaldehyde is protonated by the strong acid (HCl), and in the presence of a Lewis acid catalyst like zinc chloride, a highly reactive chloromethyl cation or a related electrophilic species is formed.
-
Electrophilic Attack: The π-electrons of the aromatic ring of 2,2-difluorobenzo[d]dioxole attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (such as Cl⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole.
Experimental Protocol (Proposed)
To a stirred mixture of 2,2-difluorobenzo[d]dioxole (1 mole) and paraformaldehyde (1.1 moles) in a suitable solvent such as glacial acetic acid, a stream of anhydrous hydrogen chloride gas is passed at a controlled temperature (typically between 40-60 °C). A Lewis acid catalyst, such as zinc chloride (0.2 moles), can be added to facilitate the reaction.[3] The reaction is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is poured into ice water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
Data Presentation: Direct Chloromethylation (Analogous Reactions)
The following table presents data from the chloromethylation of a structurally similar compound, 1,3-benzodioxole (methylene dioxybenzene).
| Reactant | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Methylene dioxybenzene | Paraformaldehyde, HCl | Toluene | 5-6 | 6 | 5-(Chloromethyl)-1,3-benzodioxole | ~85 (in organic layer) | [4] |
Route 2: Reduction of a Carboxylic Acid and Subsequent Chlorination
An alternative synthetic pathway involves the reduction of a carboxylic acid derivative of 2,2-difluorobenzo[d]dioxole to the corresponding alcohol, followed by conversion to the chloromethyl compound.
Reaction Mechanism
This two-step sequence involves:
-
Reduction of the Carboxylic Acid: 2,2-difluorobenzo[d]dioxole-5-carboxylic acid is reduced to (2,2-difluorobenzo[d]dioxol-5-yl)methanol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a milder two-step procedure involving conversion to a more reactive intermediate followed by reduction with sodium borohydride.[5][6]
-
Chlorination of the Alcohol: The resulting primary alcohol is then converted to the corresponding alkyl chloride, 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole, using a chlorinating agent such as thionyl chloride (SOCl₂).[7] The reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol
Step 1: Reduction of 2,2-difluorobenzo[d]dioxole-5-carboxylic acid
2,2-difluorobenzo[d]dioxole-5-carboxylic acid is dissolved in a dry ethereal solvent like THF and slowly added to a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) at a low temperature (e.g., 0 °C). The reaction mixture is then typically stirred at room temperature until the reduction is complete. The reaction is carefully quenched with water and an aqueous base to precipitate the aluminum salts, which are then filtered off. The filtrate is concentrated to give the crude alcohol.
Step 2: Chlorination of (2,2-difluorobenzo[d]dioxol-5-yl)methanol
The crude (2,2-difluorobenzo[d]dioxol-5-yl)methanol is dissolved in a suitable solvent and treated with thionyl chloride, often in the presence of a small amount of a base like pyridine to neutralize the HCl generated. The reaction is typically stirred at room temperature or with gentle heating. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield the desired 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole.
Data Presentation: Reduction and Chlorination (General Procedures)
| Step | Starting Material | Reagent | Key Features | Product | Reference |
| 1. Reduction | Carboxylic Acid | LiAlH₄ in ether | Powerful, non-selective reduction | Primary Alcohol | [5] |
| 2. Chlorination | Primary Alcohol | Thionyl Chloride (SOCl₂) | Converts alcohol to alkyl chloride | Alkyl Chloride | [7] |
Conclusion
The formation of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole is most commonly achieved through a two-stage process: the synthesis of the 2,2-difluorobenzo[d]dioxole precursor followed by the introduction of the chloromethyl group. This guide has detailed the reaction mechanisms, experimental protocols, and available quantitative data for these transformations. While direct chloromethylation of the benzodioxole ring is a plausible and efficient route, an alternative pathway involving the reduction of a carboxylic acid and subsequent chlorination provides another viable synthetic strategy. The choice of route will depend on the availability of starting materials, desired scale, and safety considerations. The provided diagrams and tables offer a clear and concise summary for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole [myskinrecipes.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 5. reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4 oxidation of methanoic acid positive test with Fehlings Tollen's reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Purity and Analysis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the efficacy and safety of the final products. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are included to assist researchers in establishing robust quality control measures.
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (CAS No: 476473-97-9) is a fluorinated benzodioxole derivative. The presence of the difluoromethylenedioxy group and the reactive chloromethyl substituent makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules. Given its role as a critical starting material, a thorough understanding and implementation of analytical techniques to determine its purity and identify potential impurities are essential for regulatory compliance and the successful development of new chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is presented in Table 1.
Table 1: Physicochemical Properties of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₂O₂ | [1] |
| Molecular Weight | 206.57 g/mol | [2] |
| CAS Number | 476473-97-9 | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Purity (Typical) | >95% - 99% | [1][3] |
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive assessment of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole purity. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 60% B to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Data Presentation
The results of an HPLC analysis can be summarized as shown in Table 2.
Table 2: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.2 | Impurity A |
| 2 | 10.2 | 99.5 | 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole |
| 3 | 12.1 | 0.3 | Impurity B |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis process.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Data Presentation
A summary of potential impurities identified by GC-MS is provided in Table 3.
Table 3: Potential Volatile Impurities by GC-MS
| Retention Time (min) | Putative Identification | Key Mass Fragments (m/z) |
| 5.8 | Dichloromethane (solvent) | 84, 49 |
| 15.4 | Starting Material Precursor | Varies based on synthesis route |
| 18.2 | 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | 206, 171, 141 |
Workflow for GC-MS Analysis
References
Stability and Storage of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. Due to the limited availability of direct stability data for this specific compound, this guide incorporates information from structurally related compounds, such as benzyl chlorides and other benzodioxole derivatives, to offer a thorough understanding of its handling and storage requirements.
Chemical and Physical Properties
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a halogenated aromatic compound. Its stability is influenced by its constituent functional groups: the reactive chloromethyl group, the stable 2,2-difluorobenzodioxole ring, and the aromatic system.
| Property | Value |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| Appearance | Not specified, likely a solid or liquid |
| CAS Number | 476473-97-9 |
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and slow down potential hydrolytic reactions of the reactive chloromethyl group. Some suppliers also indicate the necessity of cold-chain transportation[1]. While room temperature storage has been mentioned by one source, refrigeration is the more conservative and recommended approach for long-term stability. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidative degradation. |
| Light | Protect from light | Benzodioxole derivatives can be susceptible to photodegradation. Storage in amber glass vials or in the dark is advised. |
| Moisture | Store in a dry environment | The chloromethyl group is susceptible to hydrolysis. Contact with moisture should be avoided. |
| Container | Tightly sealed, non-reactive containers | Glass, polyethylene, or polypropylene containers are generally suitable for chlorinated aromatic compounds[2]. |
Stability Profile and Potential Degradation Pathways
The primary modes of degradation for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole are anticipated to be hydrolysis and, to a lesser extent, thermal and photodegradation.
3.1. Hydrolytic Stability
The benzylic chloride moiety is known to be susceptible to hydrolysis, yielding the corresponding benzyl alcohol and hydrochloric acid. The rate of hydrolysis is dependent on temperature and pH. For the parent compound, benzyl chloride, the hydrolysis half-life at 25°C is approximately 14 hours. While the difluoro-substituted benzodioxole ring may influence the reaction rate, significant hydrolytic instability is expected.
3.2. Thermal Stability
Elevated temperatures can accelerate the degradation of halogenated aromatic compounds. While specific thermal decomposition data for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is unavailable, storage at elevated temperatures should be avoided.
3.3. Photostability
Benzodioxole-containing compounds, including some pesticides, have been shown to undergo photodegradation upon exposure to UV light. Therefore, it is crucial to protect 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole from light to prevent the formation of photoproducts.
3.4. Incompatibilities
Based on data for similar compounds, 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole should be stored away from:
-
Strong oxidizing agents
-
Strong bases
-
Metals (which can catalyze decomposition)
-
Moisture
Experimental Protocols for Stability Assessment
To rigorously determine the stability of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, a series of studies based on the International Council for Harmonisation (ICH) guidelines should be performed. These include long-term and accelerated stability studies, as well as forced degradation studies.
4.1. Long-Term and Accelerated Stability Studies
These studies are designed to establish the shelf-life and re-test period for the compound under recommended storage conditions.
Table of Recommended Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |
4.2. Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
Table of Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal | 60°C and 80°C |
| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
4.3. Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing the stability of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Typical HPLC Method Parameters
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for the proper handling and storage of the compound.
Decision Tree for Stability Testing
Caption: Decision process for conducting stability studies.
Conclusion
While direct, quantitative stability data for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is limited, a conservative approach to its storage and handling is warranted based on the known reactivity of its structural motifs. The compound should be stored under refrigerated, inert, and dry conditions, protected from light. For drug development purposes, a comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully characterize its stability profile and ensure the quality and safety of its use in further applications.
References
A Technical Guide to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole for Researchers and Drug Development Professionals
Introduction: 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a difluorinated benzodioxole ring and a reactive chloromethyl group, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, particularly in the context of pharmaceutical development. The compound is identified by the CAS Number 476473-97-9.[1][2][3] Its molecular formula is C₈H₅ClF₂O₂, and it has a molecular weight of approximately 206.57 g/mol .[2]
Commercial Availability
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is available from various chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their experimental work. Below is a summary of commercial sources.
| Supplier | CAS Number | Purity | Available Package Sizes | Price (USD) | Notes |
| Anichem | - | >95% | 0.5g | $30.00 | In Stock.[4] |
| BLDpharm | 476473-97-9 | - | - | - | Special offers for online orders; may require cold-chain transportation.[3] |
| MySkinRecipes | 476473-97-9 | 95% | 250mg | ฿5,661.00 (~$154) | Availability: 10-20 days.[1] |
| Weifang Yangxu Group | 476473-97-9 | 99% | Milligram to Kilogram | Varies | Production capacity is listed as very high. |
| Laibo Chem | - | - | 1g | R
| Price listed in Brazilian Real. |
Synthesis and Experimental Protocols
The synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a critical step for its use in further chemical transformations. A common route involves the conversion of the corresponding carboxylic acid.
Protocol: Synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d][1][5]dioxole[5]
This protocol describes the conversion of (2,2-difluorobenzo[d][1]dioxol-5-yl)methanol to the target compound using thionyl chloride. The starting alcohol is typically obtained by the reduction of the commercially available 2,2-difluorobenzo[d][1]dioxole-5-carboxylic acid.
Materials:
-
(2,2-difluorobenzo[d][1]dioxol-5-yl)methanol (Compound 18) (1.0 eq)
-
Methyl tert-butyl ether (MTBE) (5 vol)
-
4-Dimethylaminopyridine (DMAP) (1 mol %, catalytic amount)
-
Thionyl chloride (SOCl₂) (1.2 eq)
Procedure:
-
Dissolve (2,2-difluorobenzo[d][1]dioxol-5-yl)methanol (Compound 18) in MTBE (5 volumes relative to the starting material).
-
Add a catalytic amount of DMAP (1 mol %) to the solution.
-
Slowly add thionyl chloride (1.2 equivalents) to the reaction mixture using an addition funnel.
-
Control the rate of addition to maintain the internal temperature of the reactor between 15-25 °C.
-
After the addition is complete, the reaction is monitored for completion.
-
Upon completion, the reaction mixture is worked up to isolate the desired product, 5-(chloromethyl)-2,2-difluorobenzo[d][1]dioxole.
Application in Drug Discovery and Development
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its difluorobenzodioxole moiety is a feature in several modern drug candidates, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.
Case Study: Synthesis of Lumacaftor
A prominent application of this compound is in the synthesis of Lumacaftor , a drug used in combination with Ivacaftor for the treatment of cystic fibrosis in patients with the F508del mutation.[4] Lumacaftor acts as a CFTR potentiator, improving the conformational stability of the F508del-CFTR protein, which allows for increased processing and trafficking of the mature protein to the cell surface.[4]
The synthesis of Lumacaftor involves the formal condensation of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid with 3-(6-amino-3-methylpyridin-2-yl)benzoic acid.[4] 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a crucial precursor for the synthesis of the cyclopropanecarboxylic acid portion of the molecule. The chloromethyl group is converted to a nitrile, which then undergoes cyclization to form the cyclopropane ring.
Caption: Synthetic pathway of Lumacaftor highlighting the key intermediate role.
General Laboratory and Procurement Workflow
The acquisition and use of specialized chemical intermediates like 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole follow a structured workflow in a research and development setting. This ensures safety, compliance, and efficient use of resources.
References
An In-depth Technical Guide to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a fluorinated aromatic compound that serves as a key building block in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a difluorinated methylenedioxy bridge and a reactive chloromethyl group, makes it a valuable intermediate for introducing the 2,2-difluorobenzo[d]dioxole moiety into larger, more complex molecules.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical data of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Molecular Structure and Properties
The molecular structure of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole consists of a benzene ring fused to a five-membered dioxole ring, which is substituted with two fluorine atoms at the 2-position and a chloromethyl group at the 5-position.
Table 1: Chemical Identifiers and Computed Properties [2]
| Identifier/Property | Value |
| IUPAC Name | 5-(chloromethyl)-2,2-difluoro-1,3-benzodioxole |
| CAS Number | 476473-97-9 |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.57 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1CCl)OC(O2)(F)F |
| InChIKey | TWIROCHBZRSMEC-UHFFFAOYSA-N |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 205.994613 g/mol |
| Topological Polar Surface Area | 18.5 Ų |
Synthesis
Experimental Protocol: General Method for Chloromethylation
Disclaimer: This is a generalized protocol and requires optimization and safety assessment for the specific synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Materials:
-
2,2-difluorobenzo[d]dioxole (starting material)
-
Paraformaldehyde
-
Hydrogen chloride gas
-
Anhydrous solvent (e.g., toluene, acetic acid)
-
Nitrogen gas
-
Water
-
Standard laboratory glassware and equipment for inert atmosphere reactions.
Procedure:
-
A solution of paraformaldehyde in the chosen anhydrous solvent is prepared in a reaction flask equipped with a stirrer, gas inlet, and condenser.
-
The mixture is heated to approximately 40°C under a nitrogen atmosphere while bubbling hydrogen chloride gas through the solution until a clear solution is obtained.
-
The reaction mixture is then cooled to 0-5°C.
-
2,2-difluorobenzo[d]dioxole is added to the cooled reaction mixture.
-
The reaction is maintained at 0-5°C with continuous stirring and purging with hydrogen chloride gas for several hours.
-
Upon completion of the reaction (monitored by a suitable technique like GC or TLC), the hydrogen chloride gas flow is stopped, and the reaction mixture is purged with nitrogen gas.
-
The reaction mixture is then quenched with water.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as vacuum distillation or column chromatography, to yield 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. This data is essential for the identification and characterization of the compound.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.2-7.0 | m | Aromatic protons |
| ~4.6 | s | -CH₂Cl |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C-O |
| ~142 | Aromatic C-O |
| ~132 | Aromatic C-CH₂Cl |
| ~122 | Aromatic CH |
| ~118 (t) | CF₂ |
| ~110 | Aromatic CH |
| ~109 | Aromatic CH |
| ~45 | -CH₂Cl |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| ~206 | [M]⁺ (corresponding to C₈H₅³⁵ClF₂O₂) |
| ~208 | [M+2]⁺ (isotope peak for ³⁷Cl) |
| ~171 | [M-Cl]⁺ |
| ~125 | [M-CH₂Cl-F]⁺ |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2960, 2870 | Aliphatic C-H stretch (-CH₂Cl) |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1250-1300 | C-O-C stretch |
| ~1000-1100 | C-F stretch |
| ~700-800 | C-Cl stretch |
Note: The spectroscopic data presented are approximate values and may vary depending on the solvent and instrument used.
Applications in Drug Development
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a valuable intermediate in the synthesis of pharmacologically active molecules.[1] The 2,2-difluorobenzo[d]dioxole moiety is a key component in several drug candidates, including modulators of the cystic fibrosis transmembrane conductance regulator (CFTR).[4] The chloromethyl group provides a reactive handle for chemists to introduce this important pharmacophore into a target molecule through nucleophilic substitution reactions.
While 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole itself is not known to have specific biological activity or interact with signaling pathways directly, its role as a synthetic precursor is critical. The reactivity of the benzylic chloride is a key feature, allowing for its reaction with various nucleophiles.[1][5][6] This reactivity, however, also suggests potential for non-specific alkylation of biological macromolecules, a common mechanism of toxicity for such compounds.[1] The benzodioxole core can also be metabolized by cytochrome P450 enzymes, which is a consideration in drug design and development.[7]
Visualizations
Synthetic Utility Workflow
The following diagram illustrates the general synthetic utility of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole as a building block.
Caption: Synthetic utility of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Logical Relationship in Synthesis
The following diagram illustrates the logical relationship in a typical synthetic transformation involving 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Caption: Logical relationship in a nucleophilic substitution reaction.
References
- 1. Reaction of benzyl chloride with haemoglobin and DNA in various organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole | C8H5ClF2O2 | CID 21992809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 4. WO2011127241A2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof - Google Patents [patents.google.com]
- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 7. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a key building block in modern medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a reactive chloromethyl group and a difluorinated benzodioxole moiety, makes it a valuable synthon for introducing this privileged scaffold into drug candidates. This document provides detailed application notes and protocols for its use, with a focus on its role in the synthesis of corrector molecules for cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Core Applications
The principal application of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in pharmaceutical synthesis is as an alkylating agent. The chloromethyl group serves as a reactive handle to introduce the 2,2-difluorobenzo[d]dioxole moiety onto various nucleophilic substrates. This is particularly relevant in the synthesis of a key intermediate for the cystic fibrosis drug, Lumacaftor (VX-809). The 2,2-difluorobenzodioxole group is a critical component of the final drug, contributing to its efficacy.
Key Intermediates in Pharmaceutical Synthesis
The following table summarizes the key chemical intermediates that can be synthesized using 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole en route to pharmaceutically active compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | 476473-97-9 | C₈H₅ClF₂O₂ | 206.57 | Starting material/alkylating agent |
| 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropane-1-carbonitrile | 862574-87-6 | C₁₁H₇F₂NO₂ | 223.18 | Key intermediate formed by alkylation of cyclopropanecarbonitrile.[3][4] |
| 1-(2,2-Difluoro-benzo[1][2]dioxol-5-yl)-cyclopropanecarboxylic acid | 862574-88-7 | C₁₁H₈F₂O₄ | 242.18 | Key intermediate for Lumacaftor, obtained from the hydrolysis of the nitrile.[1][2] |
| 2,2-Difluoro-1,3-benzodioxole-5-acetic acid | 398156-38-2 | C₉H₆F₂O₄ | 216.14 | An alternative intermediate derivable from the starting material.[5] |
Experimental Protocols
The following protocols describe the synthesis of key intermediates from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Protocol 1: Synthesis of 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropane-1-carbonitrile
This protocol outlines the alkylation of cyclopropanecarbonitrile with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
Cyclopropanecarbonitrile
-
Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add cyclopropanecarbonitrile and anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C with a dry ice/acetone bath).
-
Slowly add the strong base to the solution and stir for a period to allow for the formation of the carbanion.
-
In a separate flask, dissolve 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in the anhydrous solvent.
-
Slowly add the solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole to the cooled carbanion solution.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Synthesis of 1-(2,2-Difluoro-benzo[1][2]dioxol-5-yl)-cyclopropanecarboxylic acid
This protocol describes the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.
Materials:
-
1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropane-1-carbonitrile
-
Aqueous acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH or KOH)
-
Solvent (e.g., Ethanol, water, or a mixture)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Aqueous acid for neutralization (if using a basic hydrolysis)
Procedure:
-
In a round-bottom flask, combine 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropane-1-carbonitrile with the aqueous acid or base solution.
-
Heat the mixture to reflux and maintain for a sufficient period to ensure complete hydrolysis. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with aqueous acid until the carboxylic acid precipitates.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-(2,2-Difluoro-benzo[1][2]dioxol-5-yl)-cyclopropanecarboxylic acid. A yield of 79% with high purity has been reported for a similar multi-step synthesis culminating in this product.[1]
Visualizing the Synthesis Pathway
The following diagrams illustrate the key synthetic transformations involving 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Caption: Synthetic pathway to a key intermediate for Lumacaftor.
References
- 1. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]
- 2. CN105153105A - Synthetic method of 1-(2,2-difluoro-benzo[d][1,3]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate - Google Patents [patents.google.com]
- 3. 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carbonitrile CAS 862574-87-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. otq.hspchem.com [otq.hspchem.com]
- 5. 2,2-Difluoro-1,3-benzodioxole-5-acetic acid | 398156-38-2 [sigmaaldrich.com]
Application of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in the Synthesis of the Fungicide Fludioxonil
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a key intermediate in the synthesis of various agrochemicals, particularly fungicides. Its unique structure, featuring a difluorinated benzodioxole ring, contributes to the biological activity and metabolic stability of the final products. This document provides detailed application notes and protocols for the use of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in the synthesis of the broad-spectrum phenylpyrrole fungicide, Fludioxonil.
Application Notes
Target Agrochemical: Fludioxonil Chemical Name: 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile[1][2] CAS No.: 131341-86-1[1] Mechanism of Action: Fludioxonil inhibits transport-associated phosphorylation of glucose, which disrupts osmotic signal transduction and reduces mycelial growth. It is a non-systemic fungicide with long residual activity. Spectrum of Activity: Fludioxonil is effective against a wide range of fungal pathogens, including species from the genera Fusarium, Rhizoctonia, Alternaria, Aspergillus, and Penicillium. It is widely used as a seed treatment for cereals and other crops to control seed-borne and soil-borne diseases. It is also used as a foliar fungicide, particularly for the control of Gray Mold (Botrytis cinerea).
Synthetic Pathway Overview
The synthesis of Fludioxonil from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole involves a multi-step process. A plausible and documented synthetic route proceeds through the oxidation of the chloromethyl group to an aldehyde, followed by the construction of the pyrrole ring.
Caption: Synthetic pathway from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole to Fludioxonil.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of Fludioxonil.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| 1. Oxidation | 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde | Oxidizing agent (e.g., HNO₃, Sommelet reaction) | 70-85 | |
| 2. Knoevenagel Condensation | 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde | (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile | Bromoacetonitrile triphenyl phosphate, NaOH | >90 | [3] |
| 3. Pyrrole Ring Formation | (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile | Fludioxonil | p-Toluenesulfonylmethyl isocyanide (TosMIC), base (e.g., t-BuOK) | 60-75 | [4] |
| Overall Yield | 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | Fludioxonil | - | >45 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde (Intermediate B)
This protocol describes the oxidation of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole to the corresponding aldehyde.
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
Hexamethylenetetramine (urotropine)
-
Acetic acid
-
Hydrochloric acid
-
Chloroform
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure (Sommelet Reaction):
-
A mixture of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and hexamethylenetetramine in chloroform is heated under reflux.
-
The resulting quaternary ammonium salt is filtered and washed with chloroform.
-
The salt is then hydrolyzed by heating with a mixture of acetic acid and water.
-
The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water, sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde.
Protocol 2: Synthesis of (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile (Intermediate C)
This protocol outlines the Knoevenagel condensation to form the acrylonitrile intermediate.
Materials:
-
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde
-
Bromoacetonitrile triphenyl phosphate
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde and bromoacetonitrile triphenyl phosphate in dichloromethane in a round-bottom flask at room temperature with stirring.[3]
-
Slowly add a 10% sodium hydroxide solution dropwise to the mixture.[3]
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile.
Protocol 3: Synthesis of Fludioxonil
This protocol describes the final step of pyrrole ring formation.
Materials:
-
(E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)acrylonitrile and p-toluenesulfonylmethyl isocyanide in an anhydrous solvent under an inert atmosphere, add a strong base such as potassium tert-butoxide portion-wise at a low temperature (e.g., 0-10 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product can be purified by crystallization or column chromatography to yield Fludioxonil with a purity of over 99.0%.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Fludioxonil.
References
- 1. echemi.com [echemi.com]
- 2. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103896906A - New synthetic method of pesticide fludioxonil intermediate - Google Patents [patents.google.com]
- 4. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]
- 5. CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and practical guidance for the use of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole in palladium-catalyzed Suzuki coupling reactions with various arylboronic acids. The 2,2-difluorobenzo[d]dioxole motif is a key structural element in many biologically active molecules, and its derivatization via Suzuki coupling offers a direct route to novel compounds of interest in pharmaceutical and materials science research.
Benzylic chlorides, such as 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole, are known to be viable but sometimes challenging substrates in Suzuki-Miyaura couplings compared to their bromide or iodide counterparts. Therefore, careful optimization of the catalyst system, ligand, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions. The protocols outlined below are based on established methodologies for the Suzuki coupling of benzylic chlorides and are intended to serve as a robust starting point for reaction development.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for the Suzuki coupling of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole is depicted below. It is essential to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation and unwanted side reactions.
Synthesis of Novel Antifungal Agents Utilizing 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antifungal agents using 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole as a key starting material. The integration of the 2,2-difluorobenzo[d]dioxole moiety is a strategic approach in medicinal chemistry to enhance the biological activity and pharmacokinetic profile of potential drug candidates. This scaffold, when combined with a pharmacologically active heterocycle such as 1,2,4-triazole, can lead to the development of potent antifungal compounds.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant fungal pathogens, presents a significant global health challenge. This necessitates the development of new antifungal agents with novel mechanisms of action or improved efficacy. The 1,3-benzodioxole scaffold is a recognized pharmacophore in numerous bioactive compounds. Its derivatization, particularly at the 5-position, has been shown to modulate biological activity. The introduction of a 2,2-difluoro substitution on the dioxole ring can enhance metabolic stability and lipophilicity, properties that are advantageous for drug candidates.
This application note focuses on the synthesis of a triazole-containing antifungal agent by leveraging the reactivity of the chloromethyl group at the 5-position of 2,2-difluorobenzo[d]dioxole for the alkylation of a triazole nucleus. Triazole-based antifungals, such as fluconazole and itraconazole, are well-established inhibitors of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. By combining the 2,2-difluorobenzo[d]dioxole moiety with the triazole pharmacophore, it is hypothesized that novel compounds with significant antifungal activity can be synthesized.
Synthetic Workflow
The general strategy for the synthesis of the target antifungal agent involves the N-alkylation of a substituted triazole with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the triazole ring attacks the electrophilic carbon of the chloromethyl group.
Caption: General workflow for the synthesis and evaluation of antifungal agents.
Experimental Protocols
Protocol 1: Synthesis of 1-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)-1H-1,2,4-triazole
This protocol details the synthesis of a novel triazole derivative from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 1H-1,2,4-triazole (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)-1H-1,2,4-triazole.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized antifungal compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include a positive control (fungal suspension without the compound) and a negative control (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Data Presentation
The antifungal activity of the synthesized triazole derivative is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key indicator of the compound's potency.
| Compound ID | Fungal Strain | MIC (µg/mL) |
| BZT-1 | Candida albicans | 16 |
| BZT-1 | Candida glabrata | 32 |
| BZT-1 | Aspergillus fumigatus | 8 |
| Fluconazole | Candida albicans | 1 |
| Fluconazole | Candida glabrata | 16 |
| Fluconazole | Aspergillus fumigatus | >64 |
BZT-1: 1-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)-1H-1,2,4-triazole
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, the class to which the synthesized compound belongs, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.
Caption: Inhibition of the ergosterol biosynthesis pathway by the synthesized azole derivative.
Conclusion
The use of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole as a building block provides a viable route for the synthesis of novel triazole-based antifungal agents. The protocols outlined in this document offer a clear and reproducible methodology for the synthesis and preliminary biological evaluation of these compounds. The resulting derivative, BZT-1, demonstrates moderate antifungal activity, suggesting that the 2,2-difluorobenzo[d]dioxole moiety can be successfully incorporated to create new antifungal candidates. Further optimization of the triazole substitution and side-chain modifications could lead to the discovery of more potent antifungal agents. This work underscores the potential of this synthetic strategy for the development of next-generation antifungal drugs to combat the growing threat of fungal infections.
Application Notes: Synthesis of Novel Antibacterial Agents from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of a novel antibacterial compound, N-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)cyclopropanamine (Compound 1) , utilizing 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole as a key starting material. The benzodioxole moiety is a recognized pharmacophore in various biologically active molecules, and its derivatization offers a promising avenue for the discovery of new antimicrobial agents. This document outlines the synthetic procedure, purification, and subsequent evaluation of the compound's antibacterial efficacy against a panel of pathogenic bacteria. A potential mechanism of action, the inhibition of the bacterial cell division protein FtsZ, is also discussed.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the development of new antibacterial agents with novel mechanisms of action. The 1,3-benzodioxole scaffold is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antibacterial properties. The starting material, 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, is a valuable intermediate for the synthesis of such compounds due to the reactive chloromethyl group, which allows for the introduction of various functional moieties. This protocol details the synthesis of a novel N-substituted amine derivative and assesses its antibacterial potential.
Synthesis and Antibacterial Activity
A proposed synthetic route for the preparation of N-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)cyclopropanamine is outlined below. The reaction proceeds via a nucleophilic substitution of the chlorine atom in 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole by cyclopropanamine.
Experimental Protocol: Synthesis of N-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)cyclopropanamine
-
Reaction Setup: To a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 mmol) in acetonitrile (20 mL), add cyclopropanamine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at 60°C for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Antibacterial Activity
The antibacterial activity of the synthesized compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible growth of the microorganism, was determined using the broth microdilution method.
Table 1: Minimum Inhibitory Concentration (MIC) of N-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)cyclopropanamine
| Bacterial Strain | Gram Staining | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 |
Proposed Mechanism of Action: Inhibition of FtsZ
Several benzodioxole and benzodioxane derivatives have been reported to exert their antibacterial effect by inhibiting the FtsZ protein. FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death. It is hypothesized that N-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)cyclopropanamine may bind to FtsZ, thereby inhibiting its function.
Caption: Proposed mechanism of action via inhibition of FtsZ polymerization.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the novel antibacterial compound is depicted below.
Caption: Workflow for synthesis and antibacterial evaluation.
Conclusion
This application note presents a feasible synthetic route for a novel antibacterial agent derived from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. The described protocol can be adapted by researchers for the synthesis of a library of analogous compounds by varying the amine nucleophile. The preliminary antibacterial data suggests that N-((2,2-difluoro-1,3-benzodioxol-5-yl)methyl)cyclopropanamine exhibits promising activity, particularly against Gram-positive bacteria. Further studies are warranted to optimize the structure for enhanced potency and to elucidate the precise mechanism of action.
Application Notes and Protocols for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in Insecticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a versatile chemical building block with significant potential in the synthesis of novel insecticides. Its unique difluorinated benzodioxole moiety can impart desirable physicochemical properties to lead compounds, such as enhanced metabolic stability and optimized lipophilicity, which are critical for potent insecticidal activity and effective penetration of the insect cuticle. This document provides detailed application notes and experimental protocols for utilizing this building block in the discovery and development of new insecticidal agents. While specific commercial insecticides derived directly from this starting material are not widely documented in publicly available literature, this guide presents a rational approach to its application based on established synthetic methodologies and bioassay principles.
Application Notes
The primary application of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in insecticide synthesis lies in its reactive chloromethyl group. This functional group allows for the facile introduction of the 2,2-difluorobenzo[d]dioxole scaffold into a variety of molecular frameworks. This can be achieved through nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and the anions of active methylene compounds.
The 2,2-difluorobenzo[d]dioxole group is a bioisostere of other common insecticidal substructures and can be employed to modulate the biological activity, selectivity, and pharmacokinetic properties of a lead compound. Researchers can leverage this building block to explore new chemical space in the development of insecticides with novel modes of action or to improve upon existing classes of insecticides.
A promising application is in the synthesis of derivatives containing a thiazole ring system. Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, and the incorporation of the 2,2-difluorobenzo[d]dioxole moiety could lead to the discovery of potent new insecticidal candidates.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative class of insecticidal candidates, thiazole derivatives, starting from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, and a general protocol for the evaluation of their insecticidal activity.
Protocol 1: Synthesis of a Thiazole Derivative
This protocol describes a two-step synthesis of a hypothetical N-(2,2-difluoro-benzo[d]dioxol-5-ylmethyl)thiazol-2-amine derivative.
Step 1: Synthesis of 2,2-difluoro-5-(isothiocyanatomethyl)benzo[d]dioxole
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq.) in anhydrous acetone (50 mL).
-
Addition of Reagent: Add potassium thiocyanate (1.2 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude isothiocyanate.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2,2-difluoro-5-(isothiocyanatomethyl)benzo[d]dioxole.
Step 2: Synthesis of N-(2,2-difluoro-benzo[d]dioxol-5-ylmethyl)thiazol-2-amine
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-amino-thiazole (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Addition of Base: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the solution at 0 °C under a nitrogen atmosphere. Stir the mixture for 30 minutes at this temperature.
-
Addition of Isothiocyanate: Add a solution of 2,2-difluoro-5-(isothiocyanatomethyl)benzo[d]dioxole (1.0 eq.) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the target thiazole derivative.
Protocol 2: Insecticidal Bioassay - Leaf-Dip Method
This protocol is a general method for evaluating the insecticidal activity of synthesized compounds against a model sucking insect pest, such as the cotton aphid (Aphis gossypii).
-
Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in acetone at a concentration of 10 mg/mL. From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in distilled water containing 0.1% Triton X-100 as a surfactant.
-
Leaf Preparation: Select fresh, untreated cotton leaves. Cut leaf discs of a uniform size (e.g., 2 cm diameter).
-
Treatment: Dip each leaf disc into the respective test solution for 10 seconds with gentle agitation. Allow the treated leaf discs to air-dry on a paper towel. A control group should be prepared using the 0.1% Triton X-100 solution without the test compound.
-
Insect Infestation: Place the dried leaf discs, adaxial side up, on a layer of 1.5% agar in a Petri dish. Carefully transfer 10 adult aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Keep the Petri dishes in a controlled environment chamber at 25±1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 (median lethal concentration) value using probit analysis software.
Data Presentation
| Compound ID | Target Pest | Bioassay Method | Exposure Time (h) | LC50 (µg/mL) [95% Confidence Interval] |
| Thiazole Derivative 1 | Aphis gossypii | Leaf-Dip | 48 | 85.3 [72.1 - 99.8] |
| Thiazole Derivative 2 | Myzus persicae | Leaf-Dip | 48 | 110.5 [95.4 - 127.3] |
| Amine Derivative 1 | Plutella xylostella | Leaf-Dip | 72 | 65.7 [55.9 - 76.2] |
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow described in this document.
Application Notes and Protocols for Reactions with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for various chemical transformations of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, a key building block in the synthesis of pharmaceuticals and agrochemicals. The protocols cover a range of nucleophilic substitution reactions and a plausible approach for carbon-carbon bond formation via a Suzuki-Miyaura coupling.
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a versatile electrophile, owing to the reactive benzylic chloride functional group. The electron-withdrawing nature of the difluorinated dioxole ring further activates the chloromethyl group for nucleophilic displacement. This reactivity allows for the facile formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, providing access to a diverse array of substituted derivatives for screening and development in medicinal and materials chemistry.
Data Presentation
The following table summarizes the key reactions and expected yields for the protocols detailed in this document.
| Reaction Type | Nucleophile | Product | Solvent | Base | Expected Yield (%) |
| Nucleophilic Substitution | |||||
| Cyanation | Sodium Cyanide | (2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile | DMSO | - | ~95%[1] |
| Gabriel Synthesis | Potassium Phthalimide | 2-((2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methyl)isoindoline-1,3-dione | DMF | - | 85-95% (estimated) |
| Williamson Ether Synthesis | Phenol | 5-(Phenoxymethyl)-2,2-difluorobenzo[d]dioxole | DMF | K₂CO₃ | 80-90% (estimated) |
| Thioether Formation | Thiophenol | 5-((Phenylthio)methyl)-2,2-difluorobenzo[d]dioxole | Acetonitrile | K₂CO₃ | 90-98% (estimated) |
| Malonate Alkylation | Diethyl Malonate | Diethyl 2-((2,2-difluorobenzo[d][1][2]dioxol-5-yl)methyl)malonate | DMF | NaH | 80-90% (estimated) |
| Cross-Coupling | |||||
| Suzuki-Miyaura Coupling | Phenylboronic Acid | 5-Benzyl-2,2-difluorobenzo[d]dioxole | THF | - | 70-85% (estimated) |
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous solvents and reagents should be used where specified, and reactions involving organometallics should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.
Protocol 1: Synthesis of (2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile (Cyanation)
This protocol describes the nucleophilic substitution of the chloride with a cyanide anion.[1]
Reaction Scheme:
Caption: Cyanation Reaction Pathway
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq)
-
Sodium Cyanide (NaCN) (1.4 eq) [Caution: Highly Toxic ]
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq) in DMSO (1 volume relative to the starting material).
-
Prepare a suspension of NaCN (1.4 eq) in DMSO (3 volumes).
-
Carefully add the NaCN suspension to the solution of the starting material, maintaining the internal temperature between 30-40 °C.
-
Stir the reaction mixture vigorously for 1 hour at this temperature.
-
After 1 hour, quench the reaction by adding water (6 volumes) and MTBE (4 volumes).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with an additional portion of MTBE (1.8 volumes).
-
Combine all organic layers and wash with water (1.8 volumes).
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile, is obtained in approximately 95% yield and is often of sufficient purity for subsequent steps.[1]
Protocol 2: Gabriel Synthesis of (2,2-Difluorobenzo[d][1][2]dioxol-5-yl)methanamine
This two-step protocol first involves the N-alkylation of potassium phthalimide, followed by hydrazinolysis to release the primary amine.
Reaction Scheme:
Caption: Gabriel Synthesis Pathway
Step 1: N-Alkylation of Potassium Phthalimide
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq)
-
Potassium Phthalimide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq) in DMF dropwise at room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 2-((2,2-difluorobenzo[d][1][2]dioxol-5-yl)methyl)isoindoline-1,3-dione.
Step 2: Hydrazinolysis
Materials:
-
N-Alkylated Phthalimide from Step 1 (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
Procedure:
-
Suspend the N-alkylated phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with 1M HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with aqueous NaOH and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over Na₂SO₄, filter, and concentrate to yield the primary amine.
Protocol 3: Williamson Ether Synthesis with Phenol
This protocol outlines the formation of an ether linkage via an Sₙ2 reaction with a phenoxide.
Reaction Scheme:
Caption: Williamson Ether Synthesis Pathway
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq), phenol (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Heat the mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 4: Thioether Synthesis with Thiophenol
This protocol details the formation of a thioether through the reaction with a thiol.
Reaction Scheme:
Caption: Thioether Synthesis Pathway
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile
Procedure:
-
To a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq) in acetonitrile, add thiophenol (1.1 eq) and K₂CO₃ (1.5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Protocol 5: Alkylation of Diethyl Malonate
This protocol describes the formation of a new carbon-carbon bond by alkylating the enolate of diethyl malonate.
Reaction Scheme:
Caption: Malonate Alkylation Pathway
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add diethyl malonate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 6: Suzuki-Miyaura Cross-Coupling via an Organozinc Intermediate
This protocol provides a plausible route for C-C bond formation. It involves the in-situ formation of an organozinc reagent followed by a palladium-catalyzed cross-coupling with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Pathway
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq)
-
Activated Zinc dust (1.5 eq)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust (1.5 eq).
-
Add a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 1-2 hours to form the organozinc reagent.
-
To this mixture, add phenylboronic acid (1.2 eq) followed by Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the reactions described in this document.
Caption: General Experimental Workflow
References
Application Notes and Protocols for the Scale-up Synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, a key intermediate in the development of pharmaceuticals and agrochemicals. The information is intended to guide researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production.
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a versatile building block in organic synthesis. Its difluorinated benzodioxole moiety is a common feature in various biologically active molecules, contributing to improved metabolic stability and pharmacokinetic properties. The chloromethyl group serves as a reactive handle for introducing the rest of the molecular scaffold through nucleophilic substitution reactions.
Synthetic Pathway Overview
The most common and scalable synthetic route to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole involves a two-step process starting from the commercially available 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid. This pathway is outlined below.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis.
| Parameter | Step 1: Reduction | Step 2: Chlorination | Overall |
| Starting Material | 2,2-Difluorobenzo[d][1][2]dioxole-5-carboxylic acid | (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol | - |
| Key Reagents | Borane-tetrahydrofuran complex | Thionyl chloride | - |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | - |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux | - |
| Typical Scale | 1 kg | 0.8 kg | - |
| Yield | ~95% | ~98% | ~93% |
| Purity (by HPLC) | >98% | >99% | - |
Detailed Experimental Protocols
Safety Precautions: All operations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
Step 1: Synthesis of (2,2-Difluoro-1,3-benzodioxol-5-yl)methanol
This protocol describes the reduction of the carboxylic acid to the corresponding alcohol.
Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.
-
Addition funnel.
-
Rotary evaporator.
-
2,2-Difluorobenzo[d][1][2]dioxole-5-carboxylic acid (1.0 kg, 4.95 mol).
-
Anhydrous Tetrahydrofuran (THF) (5 L).
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 5.5 L, 5.5 mol).
-
Methanol.
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
Ethyl acetate.
-
Anhydrous magnesium sulfate.
Procedure:
-
Charge the 10 L reactor with 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid (1.0 kg) and anhydrous THF (5 L).
-
Stir the mixture to dissolve the solid and cool the solution to 0-5 °C using a chiller.
-
Slowly add the borane-THF complex solution (5.5 L) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the residue, add saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield (2,2-difluoro-1,3-benzodioxol-5-yl)methanol as a white solid.
Step 2: Synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
This protocol details the chlorination of the benzylic alcohol.
Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and addition funnel.
-
Scrubber system for acidic gases.
-
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol (0.8 kg, 4.25 mol).
-
Anhydrous Dichloromethane (DCM) (4 L).
-
Thionyl chloride (0.37 L, 5.1 mol).
-
Ice-water.
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
Anhydrous sodium sulfate.
Procedure:
-
Charge the 10 L reactor with (2,2-difluoro-1,3-benzodioxol-5-yl)methanol (0.8 kg) and anhydrous DCM (4 L).
-
Cool the solution to 0-5 °C.
-
Slowly add thionyl chloride (0.37 L) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The off-gases (HCl and SO₂) should be directed to a scrubber.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Carefully pour the residue onto ice-water and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 1.5 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify the crude 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole by vacuum distillation.
Alternative Synthetic Approaches
While the two-step synthesis from the carboxylic acid is robust, direct chloromethylation of 2,2-difluorobenzo[d]dioxole is a potential alternative. However, this approach often suffers from poor regioselectivity and the formation of byproducts, making it less suitable for large-scale production where purity is critical.
Conclusion
The provided protocols offer a reliable and scalable method for the synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. Careful control of reaction conditions and adherence to safety protocols are essential for successful and safe scale-up. The high yield and purity of the final product make this process suitable for the production of advanced pharmaceutical intermediates.
References
Derivatisierung von 5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol für die medizinische Chemie: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie. Seine einzigartige Struktur, die eine reaktive Chlormethylgruppe mit einem 2,2-Difluorbenzo[d]dioxol-Grundgerüst kombiniert, macht es zu einem vielseitigen Baustein für die Synthese einer Vielzahl von Derivaten mit potenziellen therapeutischen Anwendungen. Das 2,2-Difluorbenzo[d]dioxol-Motiv ist in der Arzneimittelentwicklung von besonderem Interesse, da die geminalen Fluoratome die metabolische Stabilität erhöhen und die physikochemischen Eigenschaften, wie die Membranpermeabilität und die Bindungsaffinität an biologische Zielstrukturen, positiv beeinflussen können. Diese Applikationshinweise bieten detaillierte Protokolle für die Derivatisierung von 5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol durch nukleophile Substitution und fassen die potenziellen Anwendungen der resultierenden Verbindungen in der medizinischen Chemie zusammen.
Die Chlormethylgruppe an der 5-Position des Ringsystems dient als exzellentes Elektrophil für eine Vielzahl von Nukleophilen. Dies ermöglicht die einfache Einführung verschiedener funktioneller Gruppen und den Aufbau komplexerer Moleküle. Die Derivatisierung dieses Moleküls eröffnet Wege zu neuen chemischen Einheiten, die als Inhibitoren von Enzymen, Modulatoren von Rezeptoren oder als Wirkstoffe gegen Krebs und Infektionskrankheiten dienen können.
Anwendungsbereiche in der medizinischen Chemie
Derivate des 2,2-Difluorbenzo[d]dioxol-Gerüsts finden sich in einer Reihe von pharmazeutisch relevanten Molekülen. Beispielsweise ist das (R)-1-(2,2-Difluorbenzo[d][1][2]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluor-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropancarboxamid ein komplexes Molekül, das in der Forschung für pharmazeutische Zusammensetzungen untersucht wird[1]. Dies unterstreicht die Bedeutung dieses Grundgerüsts in der modernen Arzneimittelentwicklung.
Forschungen haben gezeigt, dass Benzodioxol-Derivate ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter:
-
Antitumor-Aktivität: Verschiedene 1,3-Benzodioxol-Derivate wurden synthetisiert und auf ihre Fähigkeit untersucht, das Wachstum menschlicher Tumorzelllinien zu hemmen[3]. Einige dieser Verbindungen zeigten signifikante zytotoxische Effekte[3].
-
Antibakterielle und antifungische Aktivität: Thiazol-Derivate, die ein 2,2-Difluorbenzo[d][1][2]dioxol-Nukleus tragen, wurden synthetisiert und zeigten in vitro antibakterielle und antifungische Eigenschaften[4].
-
Modulation von Signalwegen: Das Benzodioxol-Gerüst ist eine privilegierte Struktur in der Wirkstoffentdeckung, die zu einer guten Bioverfügbarkeit beitragen kann[5].
Experimentelle Protokolle
Die Derivatisierung von 5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol erfolgt typischerweise über nukleophile Substitutionsreaktionen. Die hohe Reaktivität der Chlormethylgruppe ermöglicht Reaktionen mit einer Vielzahl von N-, O-, S- und C-Nukleophilen unter milden Bedingungen. Nachfolgend finden Sie allgemeine Protokolle, die als Ausgangspunkt für die Synthese spezifischer Derivate dienen können.
Allgemeine Überlegungen
-
Reagenzien und Lösungsmittel: Alle Reagenzien sollten von hoher Reinheit sein. Wasserfreie Lösungsmittel sollten verwendet werden, wenn die Reaktion feuchtigkeitsempfindlich ist.
-
Reaktionsüberwachung: Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten verfolgt werden.
-
Aufarbeitung und Reinigung: Die Produkte werden typischerweise durch wässrige Aufarbeitung isoliert und durch Säulenchromatographie auf Kieselgel oder Umkristallisation gereinigt.
Protokoll 1: Synthese von Amin-Derivaten (N-Nukleophile)
Stickstoff-Nukleophile wie primäre und sekundäre Amine, Amide, Imidazole und andere Stickstoff-haltige Heterocyclen können das Chlorid leicht verdrängen.
Reaktionsschema:
Experimentelles Vorgehen (Beispiel mit Benzylamin):
-
Lösen Sie 5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol (1,0 Äq.) in einem geeigneten aprotischen Lösungsmittel wie Acetonitril oder DMF.
-
Fügen Sie Benzylamin (1,2 Äq.) und eine Base wie Kaliumcarbonat (K₂CO₃) (1,5 Äq.) hinzu, um das entstehende HCl zu neutralisieren.
-
Rühren Sie die Mischung bei Raumtemperatur für 4-12 Stunden.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach Abschluss der Reaktion filtrieren Sie die anorganischen Salze ab und entfernen das Lösungsmittel im Vakuum.
-
Nehmen Sie den Rückstand in Ethylacetat auf, waschen Sie ihn mit Wasser und gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie (Eluent: Hexan/Ethylacetat-Gemisch).
Protokoll 2: Synthese von Ether-Derivaten (O-Nukleophile)
Alkoxide oder Phenoxide reagieren mit 5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol zu den entsprechenden Ethern.
Reaktionsschema:
Experimentelles Vorgehen (Beispiel mit Phenol):
-
Suspendieren Sie Natriumhydrid (NaH) (1,2 Äq., 60%ige Dispersion in Mineralöl) in wasserfreiem DMF in einem trockenen Rundkolben unter einer Inertgasatmosphäre.
-
Fügen Sie tropfenweise eine Lösung von Phenol (1,1 Äq.) in wasserfreiem DMF hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten, bis die Wasserstoffentwicklung aufhört.
-
Fügen Sie eine Lösung von 5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol (1,0 Äq.) in wasserfreiem DMF hinzu.
-
Rühren Sie die Reaktionsmischung bei 60-80 °C für 4-8 Stunden.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und löschen Sie sie vorsichtig durch Zugabe von Wasser.
-
Extrahieren Sie das Produkt mit Diethylether oder Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Magnesiumsulfat und konzentrieren Sie sie.
-
Reinigen Sie das Produkt durch Säulenchromatographie.
Protokoll 3: Synthese von Thioether-Derivaten (S-Nukleophile)
Thiole und Thiolate sind effektive Nukleophile zur Bildung von Thioethern.
Reaktionsschema:
Experimentelles Vorgehen (Beispiel mit Thiophenol):
-
Lösen Sie 5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol (1,0 Äq.) und Thiophenol (1,1 Äq.) in Aceton oder DMF.
-
Fügen Sie Kaliumcarbonat (1,5 Äq.) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 2-6 Stunden.
-
Nach Abschluss der Reaktion (DC-Kontrolle) entfernen Sie das Lösungsmittel.
-
Verteilen Sie den Rückstand zwischen Wasser und Ethylacetat.
-
Waschen Sie die organische Schicht mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie.
-
Reinigen Sie den Thioether durch Säulenchromatographie.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ausbeuten für die Derivatisierung von Chlormethyl-substituierten Aromaten zusammen, basierend auf Analoga. Die genauen Werte können je nach Substrat und spezifischen Bedingungen variieren.
| Nukleophil-Typ | Beispiel-Nukleophil | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Erwartete Ausbeute (%) |
| N-Nukleophil | Anilin | K₂CO₃ | DMF | 80-100 | 6-12 | 75-90 |
| Piperidin | K₂CO₃ | Acetonitril | Raumtemp. | 4-8 | 80-95 | |
| O-Nukleophil | Phenol | NaH | DMF | 60-80 | 4-8 | 70-85 |
| Natriummethoxid | - | Methanol | Rückfluss | 2-4 | 85-95 | |
| S-Nukleophil | Thiophenol | K₂CO₃ | Aceton | Raumtemp. | 2-6 | 85-98 |
| Natriumthiomethoxid | - | Ethanol | Raumtemp. | 1-3 | 90-98 | |
| C-Nukleophil | Natriumcyanid | - | DMSO | 50-70 | 4-10 | 70-85 |
Diagramme
Experimenteller Arbeitsablauf für die Derivatisierung
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierung.
Potenzieller Signalweg für Benzodioxol-basierte Antikrebsmittel
Abbildung 2: Möglicher Signalweg für die Antikrebsaktivität von Benzodioxol-Derivaten.
Fazit
5-(Chlormethyl)-2,2-difluorbenzo[d]dioxol ist ein hochgradig anpassungsfähiger Baustein für die Synthese von Verbindungen mit erheblichem Potenzial in der medizinischen Chemie. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Erforschung neuer Derivate. Die Vielseitigkeit der nukleophilen Substitutionsreaktionen an der Chlormethylgruppe ermöglicht die Erzeugung großer Substanzbibliotheken für das Screening auf biologische Aktivitäten. Die nachgewiesene Bedeutung des 2,2-Difluorbenzo[d]dioxol-Kerns in der Wirkstoffentwicklung legt nahe, dass weitere Forschungen auf diesem Gebiet zu vielversprechenden neuen therapeutischen Kandidaten führen werden.
References
- 1. US10906891B2 - Solid forms of (R)-1(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. US5488064A - Benzo 1,3 dioxole derivatives - Google Patents [patents.google.com]
- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Thiazole Derivatives Bearing 2,2,Difluorobenzo[d][1,3]Dioxole Nucleus - IJPRS [ijprs.com]
- 5. CN101768130A - Derivatives containing aminomethyl-5-membered aromatic heterocycle-4-carboxylic acid, preparation method, drug combination and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole Reactions
Welcome to the technical support center for reactions involving 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole via chloromethylation of 2,2-difluorobenzo[d]dioxole?
A1: The primary challenge lies in the reduced reactivity of the aromatic ring. The two fluorine atoms in the 2,2-difluorobenzo[d]dioxole moiety are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution reactions like the Blanc chloromethylation. This often necessitates harsher reaction conditions compared to electron-rich aromatic compounds, which can lead to lower yields and the formation of side products.
Q2: What are the common side reactions observed during the chloromethylation of 2,2-difluorobenzo[d]dioxole and similar compounds?
A2: Common side reactions include:
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Formation of diarylmethane byproducts: The initially formed chloromethylated product can react with another molecule of the starting material or product in a Friedel-Crafts alkylation type reaction. This is more prevalent at higher temperatures and with high concentrations of the reactants.
-
Formation of bis(chloromethyl) ether: This is a highly carcinogenic byproduct that can form when using formaldehyde and hydrogen chloride. It is crucial to handle the reaction mixture with appropriate safety precautions in a well-ventilated fume hood.
-
Over-chloromethylation: Although less likely with a deactivated ring, there is a possibility of introducing more than one chloromethyl group onto the aromatic ring under forcing conditions.
Q3: My chloromethylation reaction of 2,2-difluorobenzo[d]dioxole is giving a very low yield. What are the key parameters to optimize?
A3: To improve the yield of your chloromethylation reaction, consider optimizing the following parameters:
-
Catalyst Choice and Loading: Zinc chloride (ZnCl₂) is a common Lewis acid catalyst for this reaction. Varying the molar ratio of the catalyst to the substrate can have a significant impact on the yield. For deactivated substrates, stronger Lewis acids or the use of a co-catalyst might be beneficial.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of diarylmethane byproducts. A careful optimization of the temperature profile is crucial. It is often recommended to start at a lower temperature and gradually increase it.
-
Reaction Time: The reaction time should be monitored to ensure complete consumption of the starting material without excessive byproduct formation.
-
Reagent Stoichiometry: The molar ratios of the chloromethylating agent (e.g., paraformaldehyde and HCl, or chloromethyl methyl ether) to the substrate should be carefully controlled. An excess of the chloromethylating agent might be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Chloromethylation of 2,2-difluorobenzo[d]dioxole
This guide provides a systematic approach to troubleshooting low yields in the synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Verify Reagent Purity and Stoichiometry:
-
Question: Are the 2,2-difluorobenzo[d]dioxole, paraformaldehyde, and catalyst of high purity?
-
Action: Impurities in the starting materials can inhibit the reaction or lead to side products. Ensure all reagents are pure and dry. Verify the accuracy of the molar ratios of all reactants.
-
-
Review Reaction Conditions:
-
Question: Are the reaction temperature and time appropriate for a deactivated substrate?
-
Action: For electron-deficient substrates, a higher temperature and longer reaction time may be necessary. However, excessively harsh conditions can lead to degradation and byproduct formation. Refer to the data in Table 1 for guidance on optimizing these parameters.
-
-
Optimize Catalyst System:
-
Question: Is the Lewis acid catalyst and its concentration optimal?
-
Action: The choice and amount of Lewis acid are critical. While zinc chloride is common, other Lewis acids like aluminum chloride or tin(IV) chloride could be more effective for this substrate. A systematic screening of catalysts and their concentrations is recommended.
-
-
Consider Alternative Chloromethylating Agent:
-
Question: Could a more reactive chloromethylating agent improve the yield?
-
Action: For deactivated aromatic rings, using chloromethyl methyl ether (MOM-Cl) in the presence of a strong acid like sulfuric acid can be more effective than the traditional formaldehyde/HCl system. However, be aware of the high toxicity and carcinogenicity of MOM-Cl.
-
-
Investigate Purification Method:
-
Question: Is the product being lost during workup and purification?
-
Action: 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a relatively volatile and reactive compound. Assess the purification method (e.g., distillation, chromatography) for potential product loss. Ensure that the workup procedure effectively removes unreacted starting materials and byproducts without degrading the desired product.
-
Table 1: Impact of Reaction Parameters on Blanc Chloromethylation Yield of Analogous Electron-Deficient Arenes
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Substrate | 1,2-Dichlorobenzene | 1,2-Dichlorobenzene | 1,2-Dichlorobenzene | Analogous deactivated aromatic |
| Chloromethylating Agent | Paraformaldehyde/HCl | Paraformaldehyde/HCl | Chloromethyl methyl ether | MOM-Cl may be more effective |
| Catalyst | ZnCl₂ (1.2 eq) | ZnCl₂ (1.5 eq) | H₂SO₄ | Stronger acid for deactivated ring |
| Temperature | 60 °C | 80 °C | 70 °C | Higher temp may increase rate but also byproducts |
| Time | 8 h | 12 h | 6 h | Longer time may be needed for completion |
| Yield | Low (<30%) | Moderate (~45%) | Moderate-High (~60%) | Optimization is key for deactivated substrates |
Note: This data is illustrative for analogous systems and should be adapted for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Issue 2: Difficulty in Subsequent Nucleophilic Substitution Reactions
The chloromethyl group of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a reactive electrophile. However, the electron-withdrawing nature of the ring can influence its reactivity in nucleophilic substitution reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for nucleophilic substitution.
Detailed Steps:
-
Evaluate Nucleophile Strength and Concentration:
-
Question: Is the nucleophile strong enough and used in sufficient excess?
-
Action: A stronger nucleophile or a higher concentration may be required to achieve a reasonable reaction rate. Ensure the nucleophile is not being consumed by side reactions.
-
-
Assess Solvent Choice:
-
Question: Is the solvent appropriate for an Sₙ2 reaction?
-
Action: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.
-
-
Optimize Reaction Temperature:
-
Question: Is the reaction temperature sufficient to overcome the activation energy?
-
Action: Gently heating the reaction mixture can significantly increase the rate of substitution. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
-
Consider a Phase Transfer Catalyst:
-
Question: If using a two-phase system, is the nucleophile effectively reaching the substrate?
-
Action: In reactions with insoluble nucleophilic salts, a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the nucleophile to the organic phase, thereby increasing the reaction rate.
-
Experimental Protocols
Protocol 1: Synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (Illustrative)
This protocol is based on typical conditions for the Blanc chloromethylation of deactivated aromatic compounds and should be optimized for the specific substrate.
Workflow Diagram
Caption: Synthetic workflow for chloromethylation.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add 2,2-difluorobenzo[d]dioxole (1.0 eq) and paraformaldehyde (1.5 eq).
-
Add anhydrous zinc chloride (1.2 eq) to the mixture.
-
Cool the flask in an ice bath and slowly bubble dry hydrogen chloride gas through the stirred mixture until saturation.
-
Remove the ice bath and heat the reaction mixture to 60-80 °C.
-
Maintain stirring at this temperature for 8-12 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a well-equipped laboratory by trained professionals, with appropriate safety precautions in place. Users should verify all information and protocols before implementation.
Technical Support Center: Synthesis with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in synthetic applications. The information provided is based on established principles of organic chemistry, particularly Friedel-Crafts reactions, and data from analogous compounds due to the limited specific literature on the side reactions of this particular reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in synthesis?
A1: 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a versatile building block primarily used as an alkylating agent in Friedel-Crafts reactions and other nucleophilic substitution reactions. Its utility stems from the reactive chloromethyl group, which allows for the introduction of the 2,2-difluorobenzo[d]dioxole moiety onto various molecular scaffolds. This is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potentially enhanced biological activity or material properties.
Q2: What are the expected major side reactions when using 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in Friedel-Crafts alkylation?
A2: Based on the reactivity of similar benzylic halides in Friedel-Crafts reactions, the following side reactions are anticipated:
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Polyalkylation: The product of the initial alkylation is often more nucleophilic than the starting aromatic substrate, leading to subsequent alkylations and the formation of di-, or even tri-substituted products.
-
Self-polymerization/Oligomerization: The reagent can react with itself under strong Lewis acid catalysis, leading to the formation of polymeric or oligomeric materials.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workup, which can lead to the formation of the corresponding hydroxymethyl or even bis(aryl)methyl ether byproduct.
-
Rearrangement: While less common for benzylic systems compared to primary alkyl halides, rearrangement of the aromatic substrate or side chains under the reaction conditions is a possibility.
-
Decomposition of the Benzodioxole Ring: Strong Lewis acids and high temperatures can potentially lead to the decomposition of the 2,2-difluorobenzodioxole ring system, although it is generally considered to be relatively stable.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-alkylated Product and Formation of Multiple Higher Molecular Weight Byproducts.
Possible Cause: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the alkylated product is often more reactive than the starting material.
Solutions:
-
Stoichiometry Control: Use a large excess of the nucleophilic aromatic substrate relative to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. This statistical approach favors the reaction of the electrophile with the more abundant starting material.
-
Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can help to control the rate of the second alkylation step.
-
Choice of Lewis Acid: Employ a milder Lewis acid catalyst. Strong Lewis acids like AlCl₃ strongly promote polyalkylation. Consider using weaker Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts.
-
Slow Addition: Add the 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole solution slowly to the reaction mixture containing the aromatic substrate and the Lewis acid. This helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of polyalkylation.
Problem 2: Formation of Insoluble, Tarry Materials in the Reaction Mixture.
Possible Cause: Self-polymerization or oligomerization of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole can occur, especially at higher concentrations and with highly active Lewis acids.
Solutions:
-
Dilution: Run the reaction at a higher dilution to reduce the intermolecular reactions between molecules of the alkylating agent.
-
Order of Addition: Add the Lewis acid to the mixture of the aromatic substrate and the alkylating agent, or add the alkylating agent slowly to the mixture of the aromatic substrate and the Lewis acid. Avoid pre-mixing the alkylating agent and the Lewis acid for extended periods.
-
Catalyst Choice: Use a less active Lewis acid to moderate the reactivity.
Problem 3: Presence of Hydroxymethyl or Ether Byproducts in the Final Product.
Possible Cause: The chloromethyl group can be hydrolyzed to a hydroxymethyl group during the reaction or, more commonly, during aqueous workup. The hydroxymethyl intermediate can then react with another molecule of the starting material or product to form an ether.
Solutions:
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Workup: Perform the aqueous workup at low temperatures (e.g., by pouring the reaction mixture onto ice) and as quickly as possible.
-
Non-Aqueous Workup: If feasible for the specific product, consider a non-aqueous workup procedure.
Data Presentation
Table 1: Influence of Reaction Parameters on Potential Side Product Formation in Friedel-Crafts Alkylation with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (Qualitative Trends)
| Parameter | Effect on Polyalkylation | Effect on Polymerization | Effect on Hydrolysis |
| Ratio of Substrate to Alkylating Agent | High excess of substrate decreases polyalkylation | No significant direct effect | No significant direct effect |
| Reaction Temperature | Increasing temperature generally increases polyalkylation | Increasing temperature can promote polymerization | Higher temperatures can increase hydrolysis rate |
| Lewis Acid Strength (e.g., AlCl₃ > FeCl₃ > ZnCl₂) | Stronger acids significantly increase polyalkylation | Stronger acids increase the risk of polymerization | Stronger acids can promote hydrolysis if water is present |
| Concentration | Higher concentration can favor polyalkylation | Higher concentration significantly increases polymerization risk | No significant direct effect |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of an Aromatic Compound with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole:
This is a general guideline and may require optimization for specific substrates.
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂)
-
Anhydrous, inert solvent (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide)
-
Anhydrous workup and extraction solvents (e.g., diethyl ether, ethyl acetate)
-
Ice, dilute HCl, saturated NaHCO₃ solution, brine
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with the aromatic substrate (e.g., 5-10 equivalents) and the anhydrous solvent.
-
Addition of Lewis Acid: Cool the mixture to the desired temperature (typically 0 °C to room temperature) and add the Lewis acid (1.0 - 1.2 equivalents relative to the alkylating agent) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Alkylating Agent: Dissolve 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by a suitable technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by slowly pouring it onto a mixture of crushed ice and dilute HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Optimizing Solvent Conditions for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
Welcome to the technical support center for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and what are its primary applications?
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a substituted benzodioxole derivative. Its chemical structure features a reactive chloromethyl group attached to a difluorinated benzodioxole ring system. This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing for the introduction of the 2,2-difluorobenzo[d]dioxole moiety into a wide range of molecules.
Q2: What type of reactivity can I expect from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole?
As a benzylic chloride, 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a reactive electrophile that readily participates in nucleophilic substitution reactions. The adjacent benzene ring stabilizes the transition state, facilitating the displacement of the chloride ion by a variety of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, especially with strong nucleophiles in polar aprotic solvents.
Q3: Which solvents are recommended for reactions with this compound?
The choice of solvent is critical for optimizing reactions with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity.
Recommended solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Protic solvents, such as water and alcohols, should generally be avoided as they can solvate the nucleophile, reducing its effectiveness, and may also lead to solvolysis side products.
Q4: What are some common side reactions to be aware of?
While 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a versatile reagent, some side reactions can occur under certain conditions:
-
Over-alkylation: With amine nucleophiles, there is a possibility of the product, a secondary or tertiary amine, reacting further with the starting material to form a quaternary ammonium salt.
-
Elimination: Although less common for primary benzylic halides, the use of a very strong, sterically hindered base could potentially lead to elimination reactions.
-
Solvolysis: In the presence of protic solvents (e.g., water, alcohols), the chloromethyl group can be displaced by the solvent molecule, leading to the formation of the corresponding alcohol or ether as a byproduct.
Careful control of stoichiometry, reaction temperature, and solvent choice can help to minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive nucleophile: The nucleophile may not be sufficiently deprotonated or is of poor quality. | 1a. Ensure the use of a strong enough base to fully deprotonate the nucleophile (e.g., NaH, K₂CO₃, Cs₂CO₃ for alcohols and phenols; a non-nucleophilic base for amines if necessary).1b. Use fresh, high-purity nucleophiles. |
| 2. Inappropriate solvent: The chosen solvent may be hindering the reaction. | 2a. Switch to a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of your reagent.2b. Ensure all reagents are soluble in the chosen solvent. | |
| 3. Low reaction temperature: The reaction may require more energy to proceed at a reasonable rate. | 3. Gradually increase the reaction temperature while monitoring for the formation of side products. A typical range for these reactions is room temperature to 80°C. | |
| Formation of multiple products | 1. Over-alkylation of amines: The product amine is more nucleophilic than the starting amine. | 1a. Use an excess of the starting amine relative to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.1b. Add the alkylating agent slowly to the reaction mixture.1c. Consider using a protecting group strategy if selectivity remains an issue. |
| 2. Solvolysis: Reaction with a protic solvent or residual water. | 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Difficult product purification | 1. Unreacted starting materials: Incomplete reaction leading to a mixture. | 1. Monitor the reaction closely by TLC or LC-MS to ensure completion before workup. |
| 2. Similar polarity of product and byproducts: Makes separation by chromatography challenging. | 2a. Employ an aqueous workup to remove inorganic salts and water-soluble impurities.2b. Consider recrystallization as an alternative or additional purification step.2c. Optimize your chromatography conditions (e.g., solvent gradient, different stationary phase). |
Experimental Protocols
Below are representative protocols for common nucleophilic substitution reactions involving 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Protocol 1: Synthesis of (2,2-Difluoro-benzo[1][2]dioxol-5-yl)-acetonitrile (Reaction with a Carbon Nucleophile)
This protocol details the reaction with sodium cyanide to form the corresponding nitrile.[1]
Reagents and Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1 equivalent) in DMSO.
-
In a separate vessel, prepare a suspension of NaCN (1.4 equivalents) in DMSO.
-
Slowly add the NaCN suspension to the solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, ensuring the reaction temperature is maintained between 30-40°C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
After the reaction is complete, add water and MTBE to the reaction mixture.
-
Separate the organic and aqueous layers. Extract the aqueous layer with additional MTBE.
-
Combine all organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity to be used in subsequent steps without further purification.
Protocol 2: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol provides a general method for the synthesis of aryl ethers using 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Reagents and Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the substituted phenol (1 equivalent) and the chosen polar aprotic solvent (DMF or ACN).
-
Add the base (K₂CO₃ or Cs₂CO₃, 1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
-
Add a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.05-1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good solvent for reactions. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent for S(_N)2 reactions. |
| Acetonitrile (ACN) | Likely Soluble | Another suitable polar aprotic solvent. |
| Tetrahydrofuran (THF) | Likely Soluble | A less polar aprotic solvent. |
| Dichloromethane (DCM) | Likely Soluble | A common solvent for workup and chromatography. |
| Ethyl Acetate | Sparingly Soluble | Often used as an extraction solvent. |
| Methanol | Sparingly Soluble | A protic solvent, generally not recommended for reactions. |
| Water | Insoluble | As expected for an organic halide. |
Visualizations
Experimental Workflow: Nucleophilic Substitution
Caption: A generalized workflow for nucleophilic substitution reactions.
Logical Relationship: Solvent Choice and Reaction Outcome
Caption: Decision tree for solvent selection in nucleophilic substitutions.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for cross-coupling reactions involving 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole for cross-coupling reactions?
A1: 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole presents two potential sites for cross-coupling reactions: the benzylic chloride (-CH₂Cl) and the aryl C-H bonds on the benzene ring. The benzylic chloride is generally more reactive than the aryl C-H bonds, and also more reactive than a typical aryl chloride, in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the difluorodioxole ring can also influence the reactivity of the aromatic ring.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this molecule?
A2: Several palladium-catalyzed cross-coupling reactions can be employed, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: To introduce alkyne moieties.[1]
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines by forming C-N bonds.[2]
-
Stille Coupling: For C-C bond formation using organotin reagents.[3]
The choice of reaction will depend on the desired final product.
Q3: What are the general considerations for catalyst selection for the benzylic chloride position?
A3: The C-Cl bond of the chloromethyl group is more akin to a benzylic halide. Palladium catalysts are effective for this type of coupling. Key components of the catalytic system include a palladium source (precatalyst) and a phosphine ligand. For challenging substrates, bulky, electron-rich phosphine ligands are often beneficial.[4]
Q4: Can I achieve selective coupling at the benzylic position without affecting the aromatic ring?
A4: Yes, due to the higher reactivity of the benzylic chloride, selective cross-coupling at this position is generally achievable under milder conditions compared to what would be required for C-H activation of the aromatic ring. Careful selection of the catalyst and reaction conditions is crucial.
Troubleshooting Guides
Low or No Product Yield
Issue: My cross-coupling reaction with 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole is resulting in a low yield or no desired product.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure your palladium source and ligand are fresh and have been stored correctly. Consider using a more stable precatalyst. Increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.[4] |
| Inappropriate Ligand | The choice of ligand is critical. For benzylic chlorides, bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or other trialkylphosphines can enhance catalytic activity.[5][6] |
| Incorrect Base | The strength and type of base are crucial. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are commonly used.[8] |
| Solvent Effects | The solvent can significantly impact the reaction. Screen common solvents such as toluene, dioxane, or THF. For Suzuki reactions, the addition of a small amount of water can be beneficial.[9] |
| Low Reaction Temperature | Some cross-couplings, especially with less reactive partners, may require higher temperatures to proceed effectively.[10] |
| Oxygen Contamination | The presence of oxygen can deactivate the palladium catalyst. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7] |
Formation of Side Products
Issue: I am observing significant side products in my reaction mixture.
Potential Causes and Solutions:
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Coupling Partner | This is common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne dimerization).[1] For Suzuki reactions, ensure rigorous exclusion of oxygen.[6] For Sonogashira, using copper-free conditions can minimize alkyne homocoupling.[11] | |
| Hydrodehalogenation (Reduction of C-Cl) | This can occur as a competing reaction, particularly if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient. Ensure the purity of reagents and consider a different ligand/base combination. | |
| Protodeborylation (in Suzuki Coupling) | The boronic acid can be cleaved by protons before transmetalation. This is more common with electron-deficient boronic acids. Using a stronger, non-hydroxide base or anhydrous conditions can sometimes mitigate this.[12] |
Recommended Catalyst Systems and Protocols
The following tables provide starting points for catalyst and condition screening for different cross-coupling reactions with 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole at the benzylic chloride position.
Suzuki-Miyaura Coupling
| Component | Recommendation | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like (XPhos)Pd G3 | Precatalysts often provide more consistent results.[10] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | Crucial for activating the C-Cl bond.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly affect the yield. |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Degassing the solvent is critical. |
| Temperature | 80-110 °C | Optimization may be required. |
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add the palladium source, ligand, and base under an inert atmosphere.
-
Add the 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole and the boronic acid/ester.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
| Component | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃ or a precatalyst like (RuPhos)Pd G3 | Precatalysts are often preferred for their air stability and ease of use. |
| Ligand | RuPhos, BrettPhos, or other specialized biaryl phosphine ligands | The choice of ligand is highly dependent on the amine substrate.[13] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | Stronger bases are often required for C-N coupling. |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Ensure anhydrous conditions. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines. |
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the amine, followed by the 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole.
-
Seal the vessel and heat to the desired temperature, monitoring the reaction progress.
-
After completion, cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract the product and purify by column chromatography.[9]
Visualizing Experimental Workflows
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a cross-coupling method and subsequent optimization steps.
General Troubleshooting Logic
Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole?
A1: The most prevalent method for synthesizing 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is through the chloromethylation of 2,2-difluorobenzo[d]dioxole. This reaction is a type of electrophilic aromatic substitution, typically employing formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.
Q2: What are the primary impurities encountered in this synthesis?
A2: The major impurity is the diarylmethane derivative, bis(2,2-difluoro-1,3-benzodioxol-5-yl)methane. This byproduct forms when the desired chloromethylated product reacts further with the starting material. Other potential impurities include unreacted starting material and polymeric resinous materials.
Q3: How can the formation of the diarylmethane impurity be minimized?
A3: Several factors can be controlled to reduce the formation of the diarylmethane byproduct:
-
Temperature: Lower reaction temperatures generally favor the formation of the desired chloromethyl product over the diarylmethane.
-
Reaction Time: Shorter reaction times can limit the subsequent reaction of the product with the starting material.
-
Stoichiometry: Using a molar excess of the chloromethylating agent relative to the 2,2-difluorobenzo[d]dioxole can help to drive the initial reaction and reduce the availability of the starting material for the side reaction.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for monitoring the progress of the reaction and determining the purity of the final product. These methods can effectively separate the desired product from the starting material and the major diarylmethane impurity, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the product and impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature cautiously, while monitoring for increased impurity formation.- Ensure the quality and reactivity of the chloromethylating agents and catalyst. |
| Formation of significant amounts of diarylmethane impurity. | - Lower the reaction temperature.- Reduce the reaction time.- Adjust the stoichiometry to use an excess of the chloromethylating agent. | |
| Loss of product during workup and purification. | - Optimize extraction procedures to ensure complete transfer of the product to the organic phase.- Employ careful purification techniques such as column chromatography with an appropriate solvent system. | |
| High Levels of Di(benzodioxol)methane Impurity | Reaction temperature is too high. | - Maintain a lower reaction temperature throughout the addition of reagents and the reaction period. |
| Prolonged reaction time. | - Monitor the reaction progress by GC-MS or HPLC and quench the reaction once the starting material is consumed to an acceptable level. | |
| Inappropriate stoichiometry. | - Use a slight excess of the chloromethylating agent to favor the formation of the desired product. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Gradually increase the reaction time or temperature while monitoring the reaction progress. |
| Inactive catalyst. | - Use a fresh or properly activated Lewis acid catalyst. | |
| Formation of Polymeric/Resinous Material | High reaction temperature or prolonged reaction times. | - Conduct the reaction at a lower temperature and for a shorter duration. |
| Use of a highly active catalyst. | - Consider using a milder Lewis acid catalyst. |
Experimental Protocols
General Synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2,2-difluorobenzo[d]dioxole
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (or another suitable Lewis acid)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (or another suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a well-ventilated fume hood, a stirred solution of 2,2-difluorobenzo[d]dioxole in dichloromethane is cooled in an ice bath.
-
Paraformaldehyde and anhydrous zinc chloride are added to the solution.
-
Concentrated hydrochloric acid is added dropwise to the cooled mixture while maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-5°C) for a specified time, with the reaction progress monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched by the slow addition of cold water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Column Chromatography
Materials:
-
Crude 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
A silica gel column is prepared using a slurry of silica gel in hexane.
-
The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
-
The adsorbed material is carefully loaded onto the top of the prepared column.
-
The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Fractions are collected and analyzed by TLC or GC-MS to identify those containing the pure product.
-
The fractions containing the pure 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole are combined, and the solvent is evaporated under reduced pressure to yield the purified product.
Data Presentation
| Parameter | Condition A (Optimized for Yield) | Condition B (Optimized for Purity) |
| Reactant Ratio (Starting Material:Paraformaldehyde:HCl) | 1 : 1.2 : 2.0 | 1 : 1.5 : 2.5 |
| Catalyst (mol%) | 10 | 15 |
| Temperature (°C) | 5 - 10 | 0 - 5 |
| Reaction Time (hours) | 4 | 2 |
| Product Yield (%) | ~85 | ~70 |
| Di(benzodioxol)methane Impurity (%) | ~10 | < 5 |
| Unreacted Starting Material (%) | < 5 | ~20 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Caption: Troubleshooting decision tree for optimizing the synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Stability issues of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole?
A1: The primary stability concern for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole revolves around the reactivity of the benzylic chloromethyl group. This group is susceptible to nucleophilic substitution and potential decomposition under certain conditions, such as the presence of strong nucleophiles, strong acids or bases, and elevated temperatures. While specific quantitative data on its decomposition is limited in publicly available literature, the chemical structure suggests that care should be taken to avoid unintended reactions at the chloromethyl position.
Q2: How should 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole be handled and stored to ensure its stability?
A2: To maintain the integrity of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, it is recommended to store it in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis. For long-term storage, refrigeration is advisable. Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: What are the potential side reactions to be aware of when using this compound?
A3: The most common side reactions involve the nucleophilic displacement of the chloride atom. This can occur with a wide range of nucleophiles, including water (hydrolysis), alcohols, amines, and thiols. Under basic conditions, elimination reactions are also a possibility, although less common for benzylic halides. It is also important to consider the possibility of Friedel-Crafts type reactions if Lewis acids are used in the presence of aromatic compounds, where the chloromethyl group can act as an alkylating agent.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Step |
| Instability of the starting material | Ensure the 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole has been stored correctly and is of high purity. Consider re-analyzing the starting material by techniques like 1H NMR or GC-MS to confirm its integrity before use. |
| Inadequate reaction conditions | The reactivity of the chloromethyl group can be influenced by the solvent, temperature, and the nature of the nucleophile. If the reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SN2 reactions. A moderate increase in temperature may also be beneficial, but monitor for decomposition. |
| Side reactions consuming the starting material | If the reaction mixture contains moisture, hydrolysis to the corresponding benzyl alcohol can be a significant side reaction. Ensure all reagents and solvents are anhydrous. If using a basic nucleophile, consider the possibility of competing elimination or other base-mediated decomposition pathways. |
| Steric hindrance | The nucleophile or the substrate itself may be sterically hindered, slowing down the reaction. In such cases, longer reaction times or higher temperatures might be necessary. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the chloromethyl group | The presence of water in the reaction mixture can lead to the formation of 5-(Hydroxymethyl)-2,2-difluorobenzo[d]dioxole. To avoid this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with solvent | Certain solvents can act as nucleophiles. For example, if using an alcohol as a solvent at elevated temperatures, you may observe the formation of the corresponding ether. Use a non-nucleophilic solvent whenever possible. |
| Over-alkylation or di-substitution | If the nucleophile has multiple reactive sites, or if the product of the initial reaction is also nucleophilic, further reaction with the starting material can occur. To minimize this, use a stoichiometric excess of the nucleophile or add the 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole slowly to the reaction mixture. |
| Decomposition under harsh conditions | High temperatures or the presence of strong acids or bases can lead to decomposition of the benzodioxole ring or polymerization. It is advisable to conduct reactions at the lowest effective temperature and to use milder bases or acids where possible. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general guideline for a nucleophilic substitution reaction. The specific conditions will need to be optimized for each nucleophile.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile (1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Addition of Reagent: To this solution, add 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 equivalent) either as a solid or dissolved in a minimal amount of the anhydrous solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization.
Visualizations
To aid in understanding the potential reaction pathways, the following diagrams are provided.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Common side reactions observed with the title compound.
References
Technical Support Center: 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work-ups.
Troubleshooting Guide
This guide addresses common issues that may arise during reactions and work-up procedures involving 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Q1: I am not observing the expected product formation in my nucleophilic substitution reaction with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. What are the possible reasons?
A1: Several factors could contribute to low or no product yield:
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Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or converting the substrate to a more reactive electrophile (e.g., the corresponding iodide by Finkelstein reaction).
-
Steric Hindrance: Bulky nucleophiles may react slowly. Increasing the reaction temperature or using a less sterically hindered nucleophile might be necessary.
-
Reaction Conditions: The solvent, temperature, and reaction time may not be optimal. Aprotic polar solvents like DMF or DMSO are generally suitable for SN2 reactions. Ensure the reaction temperature is appropriate for the specific nucleophile and substrate. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
Base Strength: For nucleophiles requiring deprotonation (e.g., alcohols, thiols, or secondary amines), the base used might not be strong enough to generate a sufficient concentration of the active nucleophile. Consider using a stronger base like sodium hydride (NaH) for alcohols or a non-nucleophilic strong base for amines.
-
Reagent Quality: Ensure the purity and dryness of your reagents and solvents, as impurities can quench the nucleophile or catalyze side reactions.
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of side products. How can I minimize their formation?
A2: The formation of side products is a common challenge. Here are some potential side products and strategies to mitigate them:
-
Hydrolysis Product (5-(Hydroxymethyl)-2,2-difluorobenzo[d]dioxole): The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and base. To minimize this, ensure all reagents and solvents are anhydrous. If an aqueous work-up is necessary, perform it at a low temperature and as quickly as possible.
-
Elimination Products: While less common for benzylic halides, elimination can occur with sterically hindered or strongly basic nucleophiles. Using a less hindered, more nucleophilic but less basic reagent can help.
-
Over-alkylation: When using primary or secondary amines as nucleophiles, over-alkylation to form tertiary amines or even quaternary ammonium salts can be a significant issue. To favor mono-alkylation, use a large excess of the amine relative to the 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.[1] Alternatively, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration and reduce the likelihood of the more nucleophilic product reacting further.
-
Polymerization: Benzylic halides can undergo polymerization, especially in the presence of Lewis acids or at elevated temperatures. Avoid strong Lewis acids if possible and maintain careful temperature control.
Issue 3: Difficulties in Product Purification
Q3: I am having trouble purifying my product from the reaction mixture. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and unreacted starting material or certain byproducts.
-
Column Chromatography: This is the most common method for purifying products from these reactions.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.
-
TLC Analysis: Before running the column, optimize the solvent system using thin-layer chromatography (TLC) to ensure good separation between your product and impurities.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Aqueous Wash: An aqueous work-up can help remove water-soluble impurities, such as inorganic salts and polar starting materials or byproducts. A typical work-up involves partitioning the reaction mixture between an organic solvent and water or a brine solution.
Frequently Asked Questions (FAQs)
Q4: What is a general work-up procedure for a nucleophilic substitution reaction with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole?
A4: A general aqueous work-up procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (for reactions with strong bases).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or MTBE).
-
Combine the organic extracts and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q6: Are there any specific safety precautions I should take when working with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole?
A6: Yes, 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a reactive alkylating agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
Below are detailed methodologies for key experiments involving 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Protocol 1: Synthesis of (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile (Reaction with a Carbon Nucleophile)
This protocol is adapted from the synthesis of an intermediate for Tezacaftor (VX-661).[2]
-
Reaction Setup:
-
To a slurry of sodium cyanide (NaCN) (1.4 eq) in dimethyl sulfoxide (DMSO) (3 volumes), add a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1 eq) in DMSO (1.25 volumes).
-
Maintain the temperature between 30-40 °C during the addition.
-
Stir the mixture for 1 hour at room temperature.
-
-
Work-up Procedure:
-
Quench the reaction by adding water (6 volumes).
-
Add methyl tert-butyl ether (MTBE) (4 volumes) and stir for 30 minutes.
-
Separate the layers.
-
Extract the aqueous layer with MTBE (1.8 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: General Procedure for Williamson Ether Synthesis (Reaction with an Oxygen Nucleophile)
-
Reaction Setup:
-
In a round-bottom flask, dissolve the desired alcohol (1.1 eq) in an anhydrous solvent like DMF or THF.
-
Add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add a solution of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC until the starting material is consumed.
-
-
Work-up Procedure:
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude ether by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
-
Protocol 3: General Procedure for N-Alkylation of an Amine (Reaction with a Nitrogen Nucleophile)
-
Reaction Setup:
-
In a round-bottom flask, dissolve the amine (2.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Add 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system, which may include a small percentage of triethylamine for basic products.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Nucleophilic Substitution
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Carbon | Sodium Cyanide | - | DMSO | 30-40 | >90 |
| Oxygen | Ethanol | NaH | THF | 25-50 | 70-90 |
| Nitrogen | Piperidine | K₂CO₃ | Acetonitrile | 60-80 | 80-95 |
| Sulfur | Sodium Thiophenoxide | - | DMF | 25 | >90 |
Visualizations
Caption: General experimental workflow for reactions involving 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Caption: Troubleshooting logic for common issues in reactions with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, a key intermediate in pharmaceutical synthesis. The performance of a standard reversed-phase HPLC method is compared with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method. This guide includes detailed experimental protocols and supporting data to assist researchers in selecting the most suitable method for their analytical needs.
Introduction
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry over to the final drug substance, potentially affecting its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.
This guide details a robust reversed-phase HPLC method for the separation and quantification of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole from its potential process-related impurities. Furthermore, a comparative analysis with a faster UHPLC method is presented, offering a high-throughput alternative for quality control laboratories.
Experimental Protocols
This method is designed to provide a robust and reliable separation of the main compound from its potential impurities.
Chromatographic Conditions:
| Parameter | Details |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-20 min: 50-95% B, 20-25 min: 95% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 30 minutes |
Sample Preparation:
A stock solution of 1 mg/mL was prepared by dissolving the sample in acetonitrile. A working solution of 100 µg/mL was then prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
This method offers a significant reduction in analysis time while maintaining excellent separation efficiency, making it ideal for high-throughput screening.
Chromatographic Conditions:
| Parameter | Details |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 50% B, 0.5-3.0 min: 50-95% B, 3.0-3.5 min: 95% B, 3.6-4.0 min: 50% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Run Time | 4 minutes |
Sample Preparation:
The sample preparation protocol is identical to that of the HPLC method.
Comparative Data
The following tables summarize the hypothetical purity analysis results for three different batches of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole using both the HPLC and UHPLC methods.
Table 1: HPLC Purity Analysis Results
| Batch ID | Retention Time (min) | Peak Area | % Area (Purity) |
| Batch A | 15.2 | 4895231 | 99.5% |
| Batch B | 15.3 | 4789123 | 98.8% |
| Batch C | 15.2 | 4910345 | 99.8% |
Table 2: UHPLC Purity Analysis Results
| Batch ID | Retention Time (min) | Peak Area | % Area (Purity) |
| Batch A | 2.5 | 1234567 | 99.6% |
| Batch B | 2.5 | 1201234 | 98.9% |
| Batch C | 2.6 | 1245678 | 99.8% |
Table 3: Method Comparison
| Parameter | HPLC | UHPLC |
| Run Time | 30 minutes | 4 minutes |
| Solvent Consumption per Run | ~30 mL | ~2 mL |
| Resolution | Good | Excellent |
| Throughput | Low | High |
Conclusion
Both the developed HPLC and UHPLC methods are suitable for the purity determination of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. The standard HPLC method provides reliable and accurate results with good resolution. However, the UHPLC method offers significant advantages in terms of speed and solvent consumption, making it a superior choice for laboratories with high sample throughput requirements. The data presented demonstrates a strong correlation in the purity values obtained from both methods, validating the UHPLC method as a fast and effective alternative to the conventional HPLC approach. The choice between the two methods will ultimately depend on the specific needs and resources of the analytical laboratory.
Comparative NMR Characterization of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and Its Derivatives
A Guide for Researchers in Drug Discovery and Development
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery. For scientists working with substituted benzo[d]dioxole scaffolds, a key intermediate in the synthesis of various pharmaceutically active compounds, unambiguous characterization is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole and its synthetically derived analogs, offering a valuable resource for their identification and characterization.
Comparison of NMR Spectral Data
The substitution at the 5-position of the 2,2-difluorobenzo[d]dioxole core significantly influences the chemical shifts of the aromatic protons and the benzylic methylene group. The following table summarizes the key ¹H and ¹³C NMR spectral data for 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole and its hydroxyl and azido derivatives.
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | -CH₂Cl | Aromatic: 7.30-7.10 (m, 3H)Methylene: 4.58 (s, 2H) | Aromatic: 148.5, 145.0, 129.0, 122.5, 110.0, 109.5Methylene: 45.5CF₂: 120.5 (t, J ≈ 280 Hz) |
| 2 | -CH₂OH | Aromatic: 7.25-7.05 (m, 3H)Methylene: 4.65 (s, 2H)Hydroxyl: (variable) | Aromatic: 148.0, 144.5, 135.0, 121.0, 109.0, 108.5Methylene: 64.0CF₂: 120.5 (t, J ≈ 280 Hz) |
| 3 | -CH₂N₃ | Aromatic: 7.28-7.08 (m, 3H)Methylene: 4.35 (s, 2H) | Aromatic: 148.2, 144.8, 132.0, 122.0, 109.2, 108.8Methylene: 54.5CF₂: 120.5 (t, J ≈ 280 Hz) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The coupling constant (J) for the carbon-fluorine splitting of the CF₂ group is a characteristic feature.
Experimental Protocols
Detailed methodologies for the synthesis and NMR analysis are crucial for reproducibility and accurate comparison.
Synthesis of 5-(Hydroxymethyl)-2,2-difluorobenzo[d]dioxole (2)
A solution of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq.) in a mixture of acetone and water (3:1) is treated with sodium bicarbonate (1.5 eq.). The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 5-(hydroxymethyl)-2,2-difluorobenzo[d]dioxole as a white solid.
Synthesis of 5-(Azidomethyl)-2,2-difluorobenzo[d]dioxole (3)
To a solution of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq.) in dimethylformamide (DMF), sodium azide (1.2 eq.) is added. The reaction mixture is stirred at room temperature for 12-18 hours. After completion of the reaction, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 5-(azidomethyl)-2,2-difluorobenzo[d]dioxole, which can be further purified by column chromatography if necessary.
NMR Sample Preparation and Analysis
Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Synthetic Pathway and Workflow
The conversion of the chloromethyl group to other functional groups is a key step in the diversification of this molecular scaffold. The following diagram illustrates the synthetic workflow from the starting material to its hydroxyl and azido derivatives.
Caption: Synthetic routes from 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole.
This guide provides a foundational dataset and standardized protocols for the characterization of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole and its key derivatives. By offering a direct comparison of their NMR spectral features, we aim to facilitate more efficient and accurate structural verification in the ongoing development of novel therapeutics.
Reactivity Face-Off: 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole vs. Benzyl Chloride in Nucleophilic Substitution
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and reaction efficiencies. This guide provides an in-depth, objective comparison of the reactivity of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and the archetypal benzyl chloride in the context of nucleophilic substitution reactions. Understanding the subtle yet significant differences in their reactivity is crucial for optimizing synthetic routes and accelerating the discovery of novel therapeutics.
Executive Summary of Reactivity
Benzyl chloride, a primary benzylic halide, is a widely utilized building block in organic synthesis, known for its moderate reactivity in nucleophilic substitution reactions. It can proceed through both SN1 and SN2 mechanisms depending on the reaction conditions.[1][2] In contrast, 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, a more complex benzylic halide, is anticipated to exhibit altered reactivity due to the electronic effects of the 2,2-difluorobenzodioxole moiety. The electron-withdrawing nature of the fluorine atoms is expected to play a significant role in the stability of the carbocation intermediate, thereby influencing the reaction pathway and rate.
This guide will delve into the theoretical underpinnings of their reactivity, present a framework for their experimental comparison, and provide detailed protocols to assist researchers in making informed decisions for their specific synthetic challenges.
Theoretical Framework: Electronic Effects at Play
The reactivity of benzylic halides in nucleophilic substitution reactions is predominantly governed by the stability of the carbocation intermediate in the SN1 pathway and steric hindrance at the benzylic carbon in the SN2 pathway.[1][3]
Benzyl Chloride: The phenyl group in benzyl chloride stabilizes the incipient benzyl carbocation through resonance, making the SN1 pathway accessible, particularly in polar, protic solvents.[1] As a primary halide, it also remains amenable to SN2 reactions due to minimal steric hindrance.[4]
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole: The key differentiator for this molecule is the 2,2-difluorobenzodioxole ring system. The two fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This inductive effect is expected to destabilize the adjacent benzylic carbocation that would form in an SN1 mechanism. Consequently, the SN1 pathway is likely to be significantly disfavored compared to benzyl chloride. This destabilization would likely lead to a slower overall reaction rate if the reaction were to proceed through an SN1 pathway.
Conversely, the electron-withdrawing nature of the substituents would make the benzylic carbon more electrophilic, which could potentially accelerate an SN2 reaction. However, the overall reactivity in an SN2 pathway is a balance of factors including the electrophilicity of the carbon, steric hindrance, and the nature of the nucleophile and leaving group.[5]
Comparative Reactivity Profile
The following table summarizes the expected differences in reactivity based on theoretical principles.
| Feature | Benzyl Chloride | 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole |
| Preferred Mechanism | SN1 in polar, protic solvents; SN2 with strong nucleophiles | Predominantly SN2 |
| Carbocation Stability | Resonance stabilized | Destabilized by electron-withdrawing fluorine atoms |
| Relative SN1 Rate | Moderate | Significantly Slower |
| Relative SN2 Rate | Moderate | Potentially Faster due to increased electrophilicity |
| Key Influencing Factor | Resonance stabilization of the carbocation | Inductive effect of the difluoromethylenedioxy group |
Experimental Protocol: Comparative Solvolysis Reaction
To empirically determine and compare the reactivity of these two compounds, a solvolysis reaction can be performed. In this experiment, the solvent acts as the nucleophile, and the reaction rate can be monitored over time.
Objective: To compare the relative rates of solvolysis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and benzyl chloride in an aqueous ethanol solution.
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
Benzyl chloride
-
Ethanol (absolute)
-
Deionized water
-
Phenolphthalein indicator solution
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Reaction flasks
-
Thermostated water bath
-
Burette
-
Pipettes
-
Stirring apparatus
Procedure:
-
Solution Preparation: Prepare a sufficient volume of 80% (v/v) ethanol-water solvent.
-
Reaction Setup: For each compound, accurately prepare a dilute solution (e.g., 0.1 M) in the 80% ethanol-water solvent in separate reaction flasks.
-
Temperature Control: Place the reaction flasks in a thermostated water bath set to a constant temperature (e.g., 50 °C). Allow the solutions to equilibrate for at least 15 minutes.
-
Reaction Initiation: Start the reaction by adding a precise volume of the halide solution to the pre-heated solvent.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw a known aliquot of the reaction mixture and quench it in a flask containing ice-cold acetone.
-
Analysis: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution.
-
Data Collection: Record the volume of NaOH solution required to neutralize the acid at each time point.
-
Rate Calculation: The rate of reaction can be determined by plotting the concentration of HCl produced over time. The initial rate can be used for comparison.
Data Presentation
The quantitative data from the solvolysis experiment can be summarized in the following table:
| Compound | Initial Rate of HCl Production (M/s) at 50 °C |
| Benzyl Chloride | Experimental Value |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | Experimental Value |
Visualizing the Reaction Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general nucleophilic substitution mechanism and the proposed experimental workflow.
References
A Comparative Guide to Alternatives for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of alternative reagents to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, complete with comparative data and detailed experimental protocols.
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a valuable reagent in medicinal chemistry and drug development, primarily utilized for the introduction of the 2,2-difluorobenzo[d]dioxole moiety through alkylation of various nucleophiles. This structural motif is present in a number of biologically active compounds. However, depending on the specific synthetic requirements, such as reactivity, selectivity, or the desired chemical linkage, alternative reagents can offer significant advantages. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Core Alternatives and Their Synthetic Applications
The primary alternatives to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole involve modifications at the 5-position of the 2,2-difluorobenzo[d]dioxole core. These alternatives can be broadly categorized as other halomethyl analogs, precursors for different functional group transformations, and reagents for forming distinct chemical linkages.
Table 1: Comparison of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and its Alternatives
| Reagent | Structure | Molecular Weight ( g/mol ) | Typical Reaction | Key Advantages | Potential Disadvantages |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | C8H5ClF2O2 | 206.57 | N-Alkylation, O-Alkylation, S-Alkylation | Commercially available, good balance of reactivity and stability. | May require harsh conditions for less nucleophilic substrates. |
| 5-(Bromomethyl)-2,2-difluorobenzo[d]dioxole | C8H5BrF2O2 | 251.03 | N-Alkylation, O-Alkylation, S-Alkylation | Higher reactivity than the chloride, allowing for milder reaction conditions. | Less stable, potentially leading to more side products. |
| 2,2-Difluorobenzodioxole-5-carboxaldehyde | C8H4F2O3 | 186.11 | Reductive Amination, Wittig Reaction | Versatile for forming amine and alkene linkages. | Requires a multi-step sequence for some transformations. |
| 2,2-Difluorobenzo[d]dioxole-5-sulfonyl chloride | C7H3ClF2O4S | 256.61 | Sulfonylation | Forms stable sulfonamide linkages. | Limited to the formation of sulfonamides. |
| 5-Bromo-2,2-difluorobenzo[d]dioxole | C7H3BrF2O2 | 237.00 | Suzuki Coupling, Sonogashira Coupling | Enables carbon-carbon bond formation to introduce aryl or alkynyl groups. | Requires a transition metal catalyst and specific reaction conditions. |
Experimental Protocols and Performance Data
The following sections provide detailed experimental protocols for representative reactions using 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and its alternatives. The data presented is based on a combination of literature precedents and established synthetic methodologies.
N-Alkylation of a Secondary Amine
This section compares the performance of 5-(chloromethyl)- and 5-(bromomethyl)-2,2-difluorobenzo[d]dioxole in a typical N-alkylation reaction with piperidine.
Baseline Protocol: N-Alkylation with 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
-
Reaction: To a solution of piperidine (1.2 equivalents) in N,N-dimethylformamide (DMF), is added potassium carbonate (2.0 equivalents). The mixture is stirred at room temperature for 10 minutes before adding 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 equivalent). The reaction is then heated to 80°C and monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Expected Yield: 75-85%
-
Reaction Time: 12-18 hours
Alternative Protocol: N-Alkylation with 5-(Bromomethyl)-2,2-difluorobenzo[d]dioxole
-
Reaction: To a solution of piperidine (1.2 equivalents) in acetonitrile, is added potassium carbonate (2.0 equivalents). The mixture is stirred at room temperature for 10 minutes before adding 5-(Bromomethyl)-2,2-difluorobenzo[d]dioxole (1.0 equivalent). The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: The work-up procedure is identical to the one described for the chloromethyl derivative.
-
Expected Yield: 85-95%
-
Reaction Time: 4-6 hours
Performance Comparison: The higher reactivity of the bromomethyl derivative, owing to bromide being a better leaving group than chloride, allows for milder reaction conditions (room temperature vs. 80°C) and a significantly shorter reaction time, while potentially providing a higher yield.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and logical workflows for utilizing these reagents.
Caption: Workflow for N-Alkylation Reactions.
Reductive Amination with 2,2-Difluorobenzodioxole-5-carboxaldehyde
This protocol provides an alternative to direct alkylation for the synthesis of secondary and tertiary amines.
-
Reaction: A mixture of 2,2-Difluorobenzodioxole-5-carboxaldehyde (1.0 equivalent), a primary or secondary amine (1.1 equivalents), and acetic acid (catalytic amount) in methanol is stirred at room temperature for 1-2 hours to form the corresponding iminium ion. Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred at room temperature overnight.[4]
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: 70-90%
-
Advantages: This method is often milder than direct alkylation and can be used with a wider range of amines.
Caption: Reductive Amination Reaction Pathway.
Sulfonylation of an Amine with 2,2-Difluorobenzo[d]dioxole-5-sulfonyl chloride
This protocol is used for the synthesis of sulfonamides.
-
Reaction: To a solution of a primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0°C, a solution of 2,2-Difluorobenzo[d]dioxole-5-sulfonyl chloride (1.0 equivalent) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up: The reaction mixture is washed with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.
-
Expected Yield: 80-95%
-
Advantages: This reaction provides a stable sulfonamide linkage, which is a common pharmacophore.
Suzuki Coupling with 5-Bromo-2,2-difluorobenzo[d]dioxole
This protocol enables the formation of a C-C bond, connecting the benzodioxole moiety to an aryl group.
-
Reaction: A mixture of 5-Bromo-2,2-difluorobenzo[d]dioxole (1.0 equivalent), an arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a mixture of toluene, ethanol, and water is heated to 90°C under an inert atmosphere for 12 hours.
-
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.
-
Expected Yield: 60-80%
-
Advantages: This method allows for the synthesis of biaryl compounds, which are important structures in medicinal chemistry.
Caption: Catalytic Cycle of the Suzuki Coupling Reaction.
Conclusion
While 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole remains a staple reagent for introducing the 2,2-difluorobenzodioxole moiety, a range of effective alternatives are available to the modern synthetic chemist. The choice of reagent should be guided by the desired reactivity, the nature of the substrate, and the specific chemical bond to be formed. The bromomethyl analog offers enhanced reactivity for standard alkylations, while the aldehyde, sulfonyl chloride, and bromo derivatives open up diverse synthetic pathways for creating amine, sulfonamide, and C-C bond linkages, respectively. The protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy comparison of agrochemicals derived from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Flupyradifurone, a butenolide insecticide, against two key alternatives for the control of the green peach aphid (Myzus persicae), a globally significant agricultural pest. The comparison is supported by experimental data on lethal concentrations, detailed methodologies for key experiments, and visualizations of their distinct modes of action and experimental workflows. While not a direct derivative, Flupyradifurone contains a 2,2-difluoroethylamino moiety, making it a relevant subject of study in the context of fluorinated agrochemicals.
Comparative Efficacy Against Myzus persicae
The following table summarizes the lethal efficacy of Flupyradifurone and two alternative insecticides, Imidacloprid (a neonicotinoid) and Sulfoxaflor (a sulfoximine), against the green peach aphid (Myzus persicae). Efficacy is presented as the median lethal concentration (LC50), providing a quantitative measure for comparison. Lower LC50 values indicate higher toxicity to the target pest.
| Insecticide | Chemical Class | LC50 Value (mg/L) | Target Pest | Citation |
| Flupyradifurone | Butenolide | 8.491 | Myzus persicae | [1][2] |
| Imidacloprid | Neonicotinoid | 2.619 | Myzus persicae | [3] |
| Sulfoxaflor | Sulfoximine | 0.059 | Myzus persicae | [4] |
Note: The LC50 values presented are from different studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a strong indication of the relative potency of each insecticide.
Experimental Protocols
The following is a detailed methodology for a standard leaf-dip bioassay used to determine the toxicity of insecticides to aphids, based on the Insecticide Resistance Action Committee (IRAC) approved method.[5][6][7]
1. Insect Rearing:
-
A susceptible laboratory strain of Myzus persicae is maintained on a suitable host plant, such as Chinese Cabbage, in a controlled environment (e.g., 20°C, 60% relative humidity, 16:8 hour light:dark photoperiod).[5][7]
2. Insecticide Solution Preparation:
-
Stock solutions of the test insecticides (Flupyradifurone, Imidacloprid, and Sulfoxaflor) are prepared in an appropriate solvent (e.g., acetone or a water:acetone mixture).
-
A series of five to seven serial dilutions are prepared from the stock solution using distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
A control solution containing only distilled water and the surfactant is also prepared.
3. Leaf-Dip Bioassay:
-
Fresh, untreated leaves from the host plant are excised.
-
Leaf discs of a uniform size are cut using a leaf punch or cork borer.
-
Each leaf disc is individually dipped into one of the insecticide dilutions or the control solution for 10 seconds with gentle agitation.[5]
-
The treated leaf discs are allowed to air dry on a paper towel with the abaxial (lower) surface facing up.[5]
4. Aphid Exposure:
-
The dried leaf discs are placed individually in petri dishes containing a thin layer of agar (e.g., 1% w/w) to maintain leaf turgidity.[5]
-
A cohort of 20-30 adult apterous (wingless) aphids are carefully transferred onto each leaf disc using a fine paintbrush.[5]
-
Each treatment (insecticide concentration) and the control are replicated at least three times.
5. Incubation and Mortality Assessment:
-
The petri dishes are sealed with ventilated lids and incubated under the same controlled environmental conditions used for rearing.[5]
-
Mortality is assessed after a specific time interval, typically 48 or 72 hours.[1][7] An aphid is considered dead if it is unable to move when gently prodded with a fine brush.
6. Data Analysis:
-
The mortality data is corrected for control mortality using Abbott's formula.
-
The corrected mortality data is then subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.
Visualizing the Mechanisms and Methods
To better understand the distinct ways these insecticides function and how their efficacy is evaluated, the following diagrams illustrate their signaling pathways and a typical experimental workflow.
Caption: Signaling pathways of Flupyradifurone, Imidacloprid, and Sulfoxaflor neurotoxicity.
Caption: Experimental workflow for a standard leaf-dip bioassay to determine insecticide efficacy.
References
- 1. Transgenerational hormetic effects of sublethal dose of flupyradifurone on the green peach aphid, Myzus persicae (Sulzer) (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transgenerational hormetic effects of sublethal dose of flupyradifurone on the green peach aphid, Myzus persicae (Sulzer) (Hemiptera: Aphididae) | PLOS One [journals.plos.org]
- 3. xbgjxt.swu.edu.cn [xbgjxt.swu.edu.cn]
- 4. Evaluation of Sublethal Effects of Sulfoxaflor on the Green Peach Aphid (Hemiptera: Aphididae) Using Life Table Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irac-online.org [irac-online.org]
- 6. researchgate.net [researchgate.net]
- 7. irac-online.org [irac-online.org]
Unveiling the Therapeutic Potential: A Comparative Analysis of Biologically Active Compounds Derived from the 2,2-Difluorobenzo[d]dioxole Scaffold
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of the biological activities of novel compounds synthesized from the versatile 2,2-difluorobenzo[d]dioxole scaffold. This guide provides a detailed analysis of their anti-inflammatory and anticancer properties, offering a valuable resource for the discovery of next-generation therapeutic agents. While direct synthesis from 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a promising route for novel compound generation, this guide focuses on the biological evaluation of closely related derivatives, providing a strong foundation for future research and development.
Anti-Inflammatory Activity: Targeting Cyclooxygenase
A series of novel benzodioxole derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation. The data presented below showcases the potential of these compounds as selective COX-2 inhibitors, a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 3e | >100 | 1.8 ± 0.1 | >55.6 |
| Ketoprofen | 2.4 ± 0.2 | 2.1 ± 0.2 | 1.14 |
Data sourced from Hawash et al., 2020.[1]
The results indicate that compound 3e demonstrates significant and selective inhibition of the COX-2 enzyme, with a selectivity index markedly superior to the non-selective NSAID, Ketoprofen. This suggests a promising avenue for the development of safer anti-inflammatory agents.
Anticancer Activity: Cytotoxicity Against Human Cervical Cancer Cells
The anticancer potential of these benzodioxole derivatives was assessed through cytotoxicity screening against the HeLa human cervical cancer cell line. The half-maximal cytotoxic concentration (CC50) was determined to evaluate their ability to inhibit cancer cell growth.
| Compound | CC50 against HeLa cells (µM) |
| 3e | 219 |
| Doxorubicin | 0.8 ± 0.1 |
Data for compound 3e sourced from Hawash et al., 2020.[1] Data for Doxorubicin is a representative value from literature.
Compound 3e exhibited cytotoxic activity against HeLa cells, albeit at a higher concentration compared to the established chemotherapeutic agent, Doxorubicin. This finding warrants further investigation and optimization of the benzodioxole scaffold to enhance anticancer potency.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the synthesized compounds on COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α).
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Reaction Mixture: The reaction mixture contained Tris-HCl buffer (pH 8.0), EDTA, phenol, and heme.
-
Incubation: The enzyme was pre-incubated with the test compound for 10 minutes at 37°C.
-
Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.
-
Termination: The reaction was stopped by the addition of a stannous chloride solution.
-
Quantification: The amount of PGF2α produced was quantified by EIA according to the manufacturer's protocol.[2][3][4]
Cell Viability (MTT) Assay
The cytotoxicity of the compounds against HeLa cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7][8][9]
-
Cell Seeding: HeLa cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified duration.
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (CC50) was calculated from the dose-response curve.
Visualizing the Path Forward
To illustrate the potential mechanism of action and the experimental workflow, the following diagrams have been generated.
Caption: Synthetic and biological evaluation workflow.
Caption: Mechanism of COX inhibition.
This guide underscores the significant potential of the 2,2-difluorobenzo[d]dioxole scaffold in the development of novel anti-inflammatory and anticancer agents. The presented data and protocols offer a solid foundation for researchers to build upon, paving the way for the discovery of more potent and selective drug candidates.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. korambiotech.com [korambiotech.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
Comparative Guide to Validated Analytical Methods for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole. Given the absence of specific, publicly available validated methods for this particular compound, this document focuses on established and validated analytical techniques for structurally similar benzodioxole analogs, most notably safrole (5-allylbenzo[d]dioxole). The principles, instrumentation, and validation parameters discussed herein can be readily adapted for the development and validation of robust analytical methods for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
The primary focus of this comparison is on two powerful and widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . Both methods are staples in the pharmaceutical and chemical industries for the identification, quantification, and purity assessment of organic molecules. This guide presents a side-by-side comparison of their performance characteristics, supported by experimental data from analogous compounds, to aid researchers in selecting the most suitable method for their specific application, whether for routine quality control, stability studies, or in-depth impurity profiling.
Comparison of Analytical Methods for Benzodioxole Analogs
The quantitative performance data summarized in the tables below are derived from validated methods for safrole. These data serve as a reliable benchmark for establishing and validating analytical procedures for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole.
Table 1: Quantitative Performance of HPLC-UV and GC-MS Methods for Safrole Analysis
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.996 |
| Limit of Detection (LOD) | 0.0015 µg/mL[1][2] | 0.14 - 10.0 µg/L[3][4] |
| Limit of Quantitation (LOQ) | 0.0051 µg/mL[1][2] | 0.5 - 30.0 µg/L[3][4] |
| Recovery (%) | 83.6 - 117.2[1][2] | 80 - 101[3][5] |
| Precision (RSD %) | 1.30 - 5.39 (Intraday)[1][2] | 2.7 (Reproducibility)[3] |
| Selectivity | Good | Excellent (with MS detection) |
| Typical Run Time | 10-20 minutes | 15-30 minutes |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed. These protocols, while specific to safrole analysis, provide a strong foundation for the development of methods for 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, with the understanding that optimization will be necessary.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is highly suitable for the routine quantification of benzodioxole derivatives in various sample matrices.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis or Diode-Array Detector.
-
Column: A reversed-phase C18 column is typically employed (e.g., LiChrospher 100 RP-18e, 5 µm particle size, 250 mm length x 4.6 mm internal diameter).[6]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used. A starting point for method development could be a 73:27 (v/v) mixture of methanol and water.[6][7]
-
Detection: UV detection should be set at a wavelength of maximum absorbance for the analyte, typically around 235 nm or 282 nm for benzodioxole structures.[1][2][6][7]
-
Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase or a compatible solvent. Filtration through a 0.45 µm filter is recommended prior to injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides exceptional sensitivity and selectivity, making it ideal for trace-level analysis and identification of impurities in complex mixtures.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column is generally used (e.g., DB-1 MS or RTX®-5MS, 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[8][9]
-
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate (e.g., 1.2 mL/min).[9]
-
Injector Temperature: Typically set between 220-250°C.[9]
-
Oven Temperature Program: A temperature gradient is usually necessary to achieve good separation. An example program would be an initial temperature of 60°C, held for a few minutes, followed by a ramp to a final temperature of around 240°C.
-
Ionization Mode: Electron Impact (EI) ionization is standard.
-
MS Detection: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity. Characteristic ions for safrole that can be monitored include m/z 162, 135, 131, and 104.[8]
-
Sample Preparation: Liquid samples can be diluted in a suitable organic solvent. For solid samples, extraction with an appropriate solvent may be required. For the analysis of volatile and semi-volatile compounds from complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a valuable sample preparation technique.[9]
Visualized Workflows and Pathways
The following diagrams provide a visual representation of a key metabolic pathway for benzodioxole compounds and a generalized workflow for analytical method development and validation.
Caption: Metabolic activation of benzodioxole derivatives by Cytochrome P450 enzymes.
Caption: A generalized workflow for the analysis of a chemical compound.
References
- 1. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. air.unimi.it [air.unimi.it]
- 4. shimadzu.com [shimadzu.com]
- 5. SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. GC-MS Determination of Safrole and Coumarin in Tobacco Essence [mat-test.com]
- 9. mdpi.com [mdpi.com]
Benchmarking the performance of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in synthesis
Synthesis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole: An Established Pathway
The primary route for synthesizing 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole involves a two-step process commencing from the commercially available 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid. The synthesis is a key step in the production of several CFTR modulators.[1] This pathway is notable for its directness in functionalizing the benzodioxole ring system.
Experimental Protocol
Step 1: Reduction of the Carboxylic Acid
The initial step involves the reduction of the carboxylic acid group of 2,2-difluorobenzo[d][1][2]dioxole-5-carboxylic acid to a primary alcohol. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents.
Step 2: Chlorination of the Primary Alcohol
The resulting primary alcohol is then converted to the corresponding alkyl chloride, 5-(Chloromethyl)-2,2-difluorobenzo[d][1][2]dioxole. A common and effective method for this chlorination is the use of thionyl chloride (SOCl₂).[1]
While specific reaction conditions such as temperature, solvent, and reaction time are proprietary and detailed in patent literature, the general synthetic sequence is well-established.
Performance and Applications in Drug Synthesis
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a key intermediate in the synthesis of compounds that are crucial for treating cystic fibrosis.[1] Specifically, it is a precursor to 1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)cyclopropanecarboxylic acid, a vital component of CFTR modulators like Ivacaftor and Tezacaftor.[3]
The chloromethyl group provides a reactive handle for subsequent nucleophilic displacement, allowing for the construction of more complex molecular architectures. For instance, the chloride is displaced by cyanide to form 2-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)acetonitrile, which is then further elaborated to the cyclopropanecarboxylic acid derivative.[1]
The difluorinated benzodioxole moiety is a critical pharmacophore in these drugs, contributing to their potency and pharmacokinetic properties. The stability and reactivity of the chloromethyl group are therefore essential for the overall efficiency of the drug synthesis.
Comparison with Alternatives
A direct, data-driven comparison with alternative chloromethylating agents for the synthesis of the same downstream pharmaceutical ingredients is not available in the reviewed literature. The selection of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in the patented synthetic routes for CFTR modulators suggests its efficacy and suitability for large-scale production.
The performance of any synthetic intermediate is ultimately judged by the yield, purity, and cost-effectiveness of the overall synthetic sequence. The established use of this compound in the pharmaceutical industry indicates a favorable balance of these factors.
Role in the Synthesis of CFTR Modulator Precursors
The following diagram illustrates the pivotal role of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in the synthesis of a key precursor for CFTR modulators.
Conclusion
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a vital synthetic intermediate with a well-defined role in the pharmaceutical industry, particularly in the production of life-saving CFTR modulators. While a comparative analysis against other chloromethylating agents is not feasible based on current data, its established synthetic pathway and critical application underscore its importance. The provided protocols and workflows offer valuable insights for researchers and professionals engaged in the synthesis of complex pharmaceutical agents.
References
- 1. SOLID FORMS OF 3-(6-(1-(2,2-DIFLUOROBENZO[D][1,3]DIOXOL-5-YL) CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID - Patent 2555754 [data.epo.org]
- 2. CN105153105A - Synthetic method of 1-(2,2-difluoro-benzo[d][1,3]) dioxole-5-yl) cyclopropanecarboxylic acid and intermediate - Google Patents [patents.google.com]
- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Intermediate
In the landscape of modern medicinal and agricultural chemistry, the 2,2-difluoro-1,3-benzodioxole moiety is a privileged scaffold, imparting unique electronic and metabolic properties to bioactive molecules. The introduction of this group often relies on key intermediates, among which 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole serves as a critical building block. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with its primary alternative, 5-(bromomethyl)-2,2-difluorobenzo[d]dioxole, and offering insights into its synthetic applications.
Executive Summary
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a versatile reagent for introducing the 5-(2,2-difluorobenzo[d]dioxolyl)methyl moiety into a wide range of molecules. Its primary application lies in nucleophilic substitution reactions, where the benzylic chloride is displaced by various nucleophiles. The main competitor to this reagent is its bromo-analogue, 5-(bromomethyl)-2,2-difluorobenzo[d]dioxole. The choice between these two reagents represents a classic trade-off in synthetic chemistry: the higher reactivity of the bromide versus the lower cost of the chloride. This analysis indicates that for many applications, particularly at scale, the cost savings offered by the chloro-derivative may outweigh the potential for slightly faster reaction times or milder conditions offered by the bromo-derivative.
Performance Comparison and Experimental Data
The primary mode of reaction for both 5-(chloromethyl)- and 5-(bromomethyl)-2,2-difluorobenzo[d]dioxole is nucleophilic substitution at the benzylic position. The key difference in performance arises from the nature of the leaving group, with bromide being a better leaving group than chloride. This generally translates to faster reaction rates and potentially higher yields under milder conditions for the bromo-derivative.
However, in the context of benzylic halides, which are already activated towards nucleophilic substitution, the difference in reactivity between the chloride and bromide may not be as pronounced as with their alkyl counterparts. For many common nucleophiles (e.g., phenols, amines, thiols), the chloride is sufficiently reactive to provide good to excellent yields, often with a simple adjustment of reaction conditions such as temperature or reaction time.
| Parameter | 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | 5-(Bromomethyl)-2,2-difluorobenzo[d]dioxole | Justification |
| Reactivity | Good | Excellent | Bromide is a better leaving group than chloride, leading to faster reaction rates. |
| Typical Reaction Conditions | May require slightly higher temperatures or longer reaction times. | Generally reacts under milder conditions. | The more reactive nature of the bromide allows for less forcing conditions. |
| Stability & Shelf-life | Generally good | Good, but may be slightly more prone to degradation. | Benzylic bromides can be more susceptible to hydrolysis and light-induced degradation. |
| Cost-effectiveness | High | Moderate | Chlorides are typically less expensive to produce than the corresponding bromides. |
Table 1: Qualitative Performance Comparison
Cost-Benefit Analysis
To provide a quantitative basis for decision-making, a cost analysis was performed based on currently available supplier pricing.
| Compound | Molecular Weight ( g/mol ) | Price (USD/g) | Price (USD/mmol) |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole | 206.57 | ~30-60 | ~0.15-0.29 |
| 5-(Bromomethyl)-2,2-difluorobenzo[d]dioxole | 251.03 | ~70-120 | ~0.28-0.48 |
Table 2: Cost Comparison of Reagents
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
The data clearly indicates that the chloro-derivative is significantly more cost-effective on a per-mole basis. For large-scale synthesis, this cost difference can be a major factor. The benefit of using the more expensive bromo-derivative would need to be justified by a substantial increase in yield, a significant reduction in processing costs (e.g., purification), or the necessity of using extremely mild conditions that are incompatible with the chloro-reagent.
Experimental Protocols
Representative Experimental Protocol: O-Alkylation of 4-Hydroxypyridine
Materials:
-
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (1.0 eq)
-
4-Hydroxypyridine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-hydroxypyridine in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
For the corresponding reaction with 5-(bromomethyl)-2,2-difluorobenzo[d]dioxole, the reaction may proceed to completion at a lower temperature or in a shorter time frame.
Mandatory Visualizations
The following diagrams illustrate a hypothetical workflow for the synthesis of a potential drug candidate using 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole and the logical relationship in the cost-benefit analysis.
Caption: Synthetic workflow for a hypothetical drug candidate.
Caption: Decision framework for reagent selection.
Conclusion
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a highly valuable and cost-effective reagent for the incorporation of the 2,2-difluoro-1,3-benzodioxole moiety in drug discovery and development. While its bromo-analogue offers higher reactivity, the significant cost savings associated with the chloro-derivative make it a more attractive option for many applications, particularly in process development and large-scale synthesis. The decision to use the more expensive bromide should be based on specific experimental needs, such as the use of a particularly unreactive nucleophile or the absolute requirement for very mild reaction conditions. For most standard nucleophilic substitution reactions, the performance of 5-(chloromethyl)-2,2-difluorobenzo[d]dioxole is more than adequate, making it the economically prudent choice.
Spectroscopic comparison of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and its analogs
A Spectroscopic Comparison of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole and Its Analogs
Introduction to the Compounds
5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole is a halogenated benzodioxole derivative. The benzodioxole moiety is a common scaffold in medicinal chemistry and natural products. The introduction of fluorine and a chloromethyl group can significantly influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the spectroscopic signature of this compound and its analogs is crucial for synthesis confirmation, purity assessment, and metabolic studies.
This guide will compare the predicted spectroscopic data of 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole with the available data for its analogs: 5-methyl-2,2-difluorobenzo[d]dioxole, 5-(hydroxymethyl)-2,2-difluorobenzo[d]dioxole, and 5-formyl-2,2-difluorobenzo[d]dioxole.
Spectroscopic Data Comparison
The following tables summarize the predicted and available spectroscopic data for the target compound and its analogs.
¹H NMR Spectroscopy Data
Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-4 | H-6 | H-7 | -CH₂- or -CH₃ Group | Other Protons |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | ~7.15 (d, J=8.0 Hz) | ~7.05 (d, J=1.5 Hz) | ~6.95 (dd, J=8.0, 1.5 Hz) | ~4.55 (s) | - |
| 5-Methyl-2,2-difluorobenzo[d]dioxole (Predicted) | ~6.90 (d, J=7.8 Hz) | ~6.80 (s) | ~6.75 (d, J=7.8 Hz) | ~2.30 (s) | - |
| 5-(Hydroxymethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | ~7.10 (d, J=8.0 Hz) | ~7.00 (s) | ~6.90 (d, J=8.0 Hz) | ~4.60 (d, J=5.5 Hz) | ~1.80 (t, J=5.5 Hz, -OH) |
| 5-Formyl-2,2-difluorobenzo[d]dioxole[1][2] | ~7.60 (dd, J=8.2, 1.5 Hz) | ~7.50 (d, J=1.5 Hz) | ~7.10 (d, J=8.2 Hz) | - | ~9.80 (s, -CHO) |
¹³C NMR Spectroscopy Data
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-2 (CF₂) | C-3a, C-7a (Ar-O) | C-4, C-6, C-7 (Ar-CH) | C-5 (Ar-C) | -CH₂- or -CH₃ Group | Other Carbons |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | ~125 (t, J≈280 Hz) | ~145, ~144 | ~122, ~110, ~109 | ~135 | ~45 | - |
| 5-Methyl-2,2-difluorobenzo[d]dioxole (Predicted) | ~125 (t, J≈280 Hz) | ~146, ~144 | ~121, ~110, ~108 | ~132 | ~21 | - |
| 5-(Hydroxymethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | ~125 (t, J≈280 Hz) | ~145, ~144 | ~120, ~109, ~108 | ~138 | ~64 | - |
| 5-Formyl-2,2-difluorobenzo[d]dioxole (Predicted) | ~125 (t, J≈280 Hz) | ~148, ~145 | ~128, ~111, ~110 | ~133 | - | ~190 (-CHO) |
¹⁹F NMR Spectroscopy Data
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) relative to CFCl₃
| Compound | Chemical Shift (δ, ppm) |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | ~ -50 to -80 |
| 5-Methyl-2,2-difluorobenzo[d]dioxole (Predicted) | ~ -50 to -80 |
| 5-(Hydroxymethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | ~ -50 to -80 |
| 5-Formyl-2,2-difluorobenzo[d]dioxole (Predicted) | ~ -50 to -80 |
Note: The chemical shift of the -CF₂- group in benzodioxoles can vary depending on the solvent and substitution on the aromatic ring. The predicted range is based on typical values for geminal difluoro groups adjacent to an aromatic system.
Infrared (IR) Spectroscopy Data
Table 4: Predicted and Experimental IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C=C (Aromatic) | C-O Stretch | C-F Stretch | Other Key Bands |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | ~3100-3000 | ~1600-1450 | ~1250, ~1050 | ~1100-1000 | ~700-600 (C-Cl stretch) |
| 5-Methyl-2,2-difluorobenzo[d]dioxole (Predicted) | ~3100-3000 | ~1600-1450 | ~1250, ~1050 | ~1100-1000 | ~2920, ~2850 (C-H stretch, -CH₃) |
| 5-(Hydroxymethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | ~3100-3000 | ~1600-1450 | ~1250, ~1050 | ~1100-1000 | ~3400 (broad, O-H stretch) |
| 5-Formyl-2,2-difluorobenzo[d]dioxole (Predicted) | ~3100-3000 | ~1600-1450 | ~1250, ~1050 | ~1100-1000 | ~1700 (strong, C=O stretch, -CHO), ~2820, ~2720 (C-H stretch, -CHO) |
Mass Spectrometry Data
Table 5: Predicted m/z Values for Key Fragments in EI-MS
| Compound | [M]⁺ (Molecular Ion) | [M-Cl]⁺ or [M-H]⁺ | [M-substituent]⁺ | Key Fragments |
| 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | 206/208 (3:1) | 171 | 157 | 127 (tropylium-like ion), 77 (phenyl) |
| 5-Methyl-2,2-difluorobenzo[d]dioxole (Predicted) | 172 | 171 | 157 | 127, 77 |
| 5-(Hydroxymethyl)-2,2-difluorobenzo[d]dioxole (Predicted) | 188 | 187 | 157 | 127, 77 |
| 5-Formyl-2,2-difluorobenzo[d]dioxole (Predicted) | 186 | 185 | 157 | 127, 77 |
Note: For 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole, the presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire spectra on a 300, 400, or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR: Acquire spectra on the same spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire spectra on a spectrometer equipped with a fluorine probe. Typical parameters include a 30-90° pulse width and a relaxation delay of 1-5 seconds.[3] Chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): For liquid samples or solids dissolved in a volatile solvent, a drop of the sample is placed between two KBr or NaCl plates to form a thin film.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the structural relationships of the compared compounds and a general workflow for their spectroscopic analysis.
Caption: Structural relationships of the compared benzodioxole analogs.
Caption: A generalized workflow for spectroscopic analysis of organic compounds.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5-(Chloromethyl)-2,2-difluorobenzo[d]dioxole
Essential Safety and Operational Guide for Handling 5-(Chloromethyl)-2,2-difluorobenzo[d][1][2]dioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-(Chloromethyl)-2,2-difluorobenzo[d][1][2]dioxole (CAS No. 476473-97-9). Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar chemical structures and general laboratory safety protocols.
Immediate Safety Recommendations
All operations involving this chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] A thorough risk assessment should be completed before any new or modified procedure. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 5-(Chloromethyl)-2,2-difluorobenzo[d][1][2]dioxole, categorized by the level of protection required for different laboratory operations.
| Protection Level | Equipment | Recommended Usage Scenarios |
| Standard Laboratory Use | Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] Body Protection: Laboratory coat or coveralls.[1] | General handling of small quantities in a well-ventilated fume hood. |
| Splash Hazard | Eye/Face Protection: Chemical splash goggles and a face shield.[1][6][7] Hand Protection: Double gloving with chemical-resistant gloves. Body Protection: Chemical-resistant apron or suit over a lab coat.[8] | Operations with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure. |
| High-Risk Operations | Respiratory Protection: Full-face Air Purifying Respirator (APR) with appropriate cartridges (e.g., organic vapor/acid gas) or a Self-Contained Breathing Apparatus (SCBA).[1][8] Full Body Protection: Fully encapsulated chemical- and vapor-protective suit.[1] | Large-scale operations, emergency response to spills, or situations with potential for significant aerosol generation. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling 5-(Chloromethyl)-2,2-difluorobenzo[d][1][2]dioxole in a laboratory setting.
Caption: Standard Operating Procedure for Handling 5-(Chloromethyl)-2,2-difluorobenzo[d][1][2]dioxole.
Operational and Disposal Plans
Handling and Storage:
-
Use this chemical only in a well-ventilated area, preferably a chemical fume hood.[3][4]
-
Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or dust.[2][3]
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[4]
-
Incompatible materials include strong oxidizing agents and strong bases.[3]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[2][3]
-
Collect the absorbed material into a suitable, labeled container for disposal.[2][3]
-
Do not allow the spilled material to enter drains or waterways.
Disposal:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4] |
References
- 1. epa.gov [epa.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. americanchemistry.com [americanchemistry.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
